Helexin C
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C40H67NaO11 |
|---|---|
Molekulargewicht |
746.9 g/mol |
IUPAC-Name |
sodium (2R)-2-[(3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(5S)-5-[(3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate |
InChI |
InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32?,33?,34-,35?,37-,38-,39-,40+;/m0./s1 |
InChI-Schlüssel |
MOYOTUKECQMGHE-NTQCAYBPSA-M |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Cefalexin's Assault on Bacterial Defenses: An In-Depth Guide to its Mechanism of Action on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefalexin, a first-generation cephalosporin, remains a cornerstone in the treatment of various bacterial infections. Its efficacy stems from a targeted disruption of bacterial cell wall synthesis, a process crucial for bacterial viability. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning Cefalexin's bactericidal action. We delve into its interaction with Penicillin-Binding Proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the resultant cascade leading to cell death. This document synthesizes quantitative data on binding affinities and minimum inhibitory concentrations, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the key pathways and experimental workflows to facilitate a deeper understanding for researchers in microbiology and drug development.
Introduction
The bacterial cell wall is a vital organelle, providing structural integrity and protecting the bacterium from osmotic stress. Composed primarily of peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, this structure is an ideal target for antimicrobial agents due to its absence in eukaryotic cells. Cefalexin, a member of the β-lactam class of antibiotics, effectively exploits this vulnerability.[1][2] Its mechanism of action is centered on the inhibition of the final steps of peptidoglycan synthesis, leading to a compromised cell wall and subsequent lysis.[3][4] This guide will explore the intricate details of this process.
The Primary Target: Penicillin-Binding Proteins (PBPs)
The bactericidal activity of Cefalexin is initiated by its binding to a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[5][6] PBPs are membrane-associated enzymes that catalyze the transpeptidation reaction, which forms the cross-links between adjacent peptide side chains of the peptidoglycan sacculus.[2] This cross-linking is essential for the strength and rigidity of the cell wall.
Cefalexin, as a structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan precursor, acts as a suicide inhibitor. It acylates the serine residue within the active site of the PBP, forming a stable, covalent bond.[7] This irreversible inactivation of the PBP prevents it from carrying out its transpeptidation function.[2]
Binding Affinity of Cefalexin to Specific PBPs
The efficacy of Cefalexin against a particular bacterial species is highly dependent on its binding affinity for the essential PBPs of that organism. Different bacteria possess distinct sets of PBPs, and Cefalexin exhibits preferential binding to certain PBPs over others. This selectivity influences its spectrum of activity.
| Bacterium | PBP Target | IC50 (µM) | Notes |
| Staphylococcus aureus | PBP1 | 516 | Lower affinity |
| PBP2 | 180 | Moderate affinity | |
| PBP3 | 3.0 | High affinity and primary target [6][7] | |
| PBP4 | 8,250 | Very low affinity | |
| Escherichia coli | PBP4 | - | Selective for PBP4[8][9] |
| Streptococcus pneumoniae | PBP3 | 0.67 (µg/mL) | High affinity[10] |
| Bacillus cereus | PBP 4 | - | Strong binding observed in sporulating cells[11] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.
The Cascade of Inhibition: Disruption of Peptidoglycan Synthesis
The inactivation of PBPs by Cefalexin sets off a chain of events that culminates in the demise of the bacterial cell. The inhibition of the transpeptidation reaction has two major consequences:
-
Weakening of the Cell Wall: Without the necessary cross-linking, the newly synthesized peptidoglycan is structurally unsound. This leads to a progressive weakening of the cell wall as the bacterium grows and divides.
-
Activation of Autolysins: The disruption of cell wall synthesis can trigger the activation of bacterial autolysins, enzymes that degrade peptidoglycan. The precise mechanism of this activation is not fully understood but is thought to be a result of the imbalance between cell wall synthesis and degradation.[12]
The combination of a weakened cell wall and the degradative action of autolysins results in the loss of structural integrity, leading to cell lysis and death.[3][4]
Quantifying Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] It is a critical parameter for assessing the in vitro activity of an antibiotic against a specific bacterium and for guiding clinical treatment decisions.
| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | CLSI QC Range (µg/mL) |
| Staphylococcus pseudintermedius | 2 | 64 | - |
| Staphylococcus aureus | - | - | 1 - 8 |
| Escherichia coli | - | - | 4 - 16 |
| Streptococcus agalactiae | ≤2 (Susceptible) | - | - |
| Bacillus subtilis | ≤2 (Susceptible) | - | - |
MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively. CLSI QC Range refers to the acceptable range for quality control strains.[5][14]
Experimental Protocols
PBP Binding Affinity Assay (Fluorescent Competition Assay)
This protocol describes a method to determine the binding affinity (IC50) of Cefalexin for a specific PBP using a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL).[2][15]
Materials:
-
Purified PBP enzyme of interest
-
Cefalexin hydrochloride
-
Bocillin™ FL (fluorescent penicillin)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel imager
Procedure:
-
Prepare a serial dilution of Cefalexin in the reaction buffer.
-
In microcentrifuge tubes, combine the purified PBP enzyme with each concentration of Cefalexin . Include a control with no Cefalexin.
-
Pre-incubate the mixtures for a set time (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow Cefalexin to bind to the PBP.
-
Add a fixed concentration of Bocillin™ FL to each tube and incubate for a further period (e.g., 15 minutes) to allow the fluorescent probe to bind to any unbound PBPs.
-
Stop the reaction by adding SDS-PAGE sample buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Visualize and quantify the fluorescent bands using a fluorescence gel imager. The intensity of the fluorescent band will decrease with increasing concentrations of Cefalexin.
-
Calculate the IC50 value by plotting the fluorescence intensity against the Cefalexin concentration.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the standardized broth microdilution method for determining the MIC of Cefalexin against a bacterial isolate, following CLSI and EUCAST guidelines.[13][16][17]
Materials:
-
Cefalexin hydrochloride powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a stock solution of Cefalexin in a suitable solvent and dilute it in CAMHB to the highest desired concentration.
-
Perform two-fold serial dilutions of the Cefalexin solution across the wells of a 96-well plate using CAMHB. Leave a well with no antibiotic as a positive growth control and a well with uninoculated broth as a negative control.
-
Prepare a standardized bacterial inoculum by suspending colonies in broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC by visually inspecting the plate for the lowest concentration of Cefalexin that completely inhibits visible bacterial growth (i.e., the first clear well).
Conclusion
Cefalexin's mechanism of action is a well-characterized example of targeted antibiotic therapy. Its ability to specifically inhibit bacterial cell wall synthesis by binding to and inactivating essential PBPs underscores its continued importance in clinical practice. A thorough understanding of its binding affinities to various PBPs and its in vitro efficacy against different bacterial species is crucial for its appropriate use and for the development of new β-lactam antibiotics that can overcome emerging resistance mechanisms. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate interactions between Cefalexin and its bacterial targets.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Determination of an Inoculum Effect with Various Cephalosporins among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penicillin-binding protein sensitive to cephalexin in sporulation of Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Helexin C (Cephalexin): A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of Helexin C, with its active ingredient, Cephalexin. Cephalexin is a first-generation cephalosporin (B10832234) antibiotic with a well-established role in the treatment of various bacterial infections.[1] This document collates quantitative data on its in vitro activity, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action.
Mechanism of Action
Cephalexin is a bactericidal agent that acts by inhibiting the synthesis of the bacterial cell wall.[2] Like other β-lactam antibiotics, its molecular structure mimics the D-Alanyl-D-alanine moiety of the peptidoglycan precursors.[3] This allows Cephalexin to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[2][4] The disruption of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2]
Mechanism of action of Cephalexin.
Antibacterial Spectrum of Activity
Cephalexin is primarily active against Gram-positive cocci and has a more limited spectrum against Gram-negative bacteria.[1] Its activity is particularly notable against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[5][6]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of Cephalexin against a range of clinically relevant bacteria, presented as Minimum Inhibitory Concentration (MIC) values. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: Cephalexin MIC Values for Gram-Positive Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 2 | 4 | 1 - 16 |
| Staphylococcus pseudintermedius | 2 | 64 | Not Specified |
| Streptococcus pyogenes | Not Specified | Not Specified | 0.12 - 1 |
| Streptococcus agalactiae | Not Specified | Not Specified | Not Specified |
| Viridans streptococci | Not Specified | Not Specified | Not Specified |
| Anaerobic Gram-positive cocci (e.g., Peptococcus, Peptostreptococcus) | Not Specified | Not Specified | 8 - 16 (moderately sensitive) |
| Clostridium perfringens | Not Specified | Not Specified | 8 - >64 (relatively resistant) |
Data compiled from multiple sources.[4][5][6][7]
Table 2: Cephalexin MIC Values for Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | Not Specified | Not Specified | 32 - 64 |
| Klebsiella pneumoniae | Not Specified | Not Specified | Variable, resistance is common |
| Proteus mirabilis | Not Specified | Not Specified | Generally susceptible |
Data compiled from multiple sources.[3][8][9]
Note: The susceptibility of Gram-negative bacteria to Cephalexin can be variable, and resistance is more common.[3][9]
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of Cephalexin's in vitro activity is performed using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][10][11][12] The two primary methods are Broth Microdilution and Disk Diffusion.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.
Detailed Methodology:
-
Preparation of Cephalexin Stock Solution: A stock solution of Cephalexin is prepared in a suitable solvent, such as a phosphate (B84403) buffer (pH 8.0) and then diluted with water.[13]
-
Preparation of Microtiter Plates: Serial two-fold dilutions of Cephalexin are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Each well will contain a specific concentration of the antibiotic.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
Reading and Interpretation: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Cephalexin that completely inhibits visible growth.[4]
Broth Microdilution Workflow.
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Detailed Methodology:
-
Medium Preparation: Mueller-Hinton agar (B569324) (MHA) plates are prepared with a uniform depth.[14]
-
Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.[4]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension, and the excess fluid is removed. The entire surface of the MHA plate is then swabbed uniformly in three directions to ensure confluent growth.[4]
-
Application of Antibiotic Disk: A paper disk impregnated with a standardized amount of Cephalexin (typically 30 µg) is aseptically applied to the surface of the inoculated agar plate.[4]
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours in ambient air.[4]
-
Measurement and Interpretation: After incubation, the diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The zone diameter is then compared to established breakpoints from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.[4]
Disk Diffusion Workflow.
Quality Control
For both methods, quality control (QC) is essential to ensure the accuracy and reproducibility of the results. This is achieved by testing reference strains with known susceptibility profiles, such as Escherichia coli ATCC® 25922 and Staphylococcus aureus ATCC® 29213, alongside the clinical isolates.[4] The resulting MIC values or zone diameters for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST.[4]
Table 3: CLSI and EUCAST Quality Control Ranges for Cephalexin
| Quality Control Strain | Testing Method | CLSI QC Range | EUCAST QC Range |
| Escherichia coli ATCC® 25922 | Broth Microdilution (MIC) | 4 - 16 µg/mL | 4 - 16 µg/mL |
| Disk Diffusion (30 µg disk) | Not Specified | 15 - 21 mm | |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution (MIC) | 1 - 8 µg/mL | Not Specified |
Data from BenchChem.[4]
References
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. ESCMID: EUCAST [escmid.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cephalexin: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 6. droracle.ai [droracle.ai]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. ijcmas.com [ijcmas.com]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. iacld.com [iacld.com]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nicd.ac.za [nicd.ac.za]
Cefalexin's Interaction with Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefalexin, a first-generation cephalosporin, is a widely prescribed β-lactam antibiotic effective against a range of bacterial infections. Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis. This process is mediated by its interaction with Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. Understanding the specific binding affinities of cefalexin to different PBPs is crucial for elucidating its spectrum of activity, mechanisms of resistance, and for the development of new antimicrobial agents. This technical guide provides an in-depth overview of the binding affinity of cefalexin to various PBPs, detailed experimental protocols for determining these interactions, and visualizations of the key pathways and workflows.
Cefalexin's mechanism of action involves acylating a serine residue in the active site of PBPs. This irreversible binding inactivates the transpeptidase function of the PBP, thereby preventing the cross-linking of peptidoglycan chains. The disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death. The efficacy of cefalexin is therefore directly proportional to its affinity for the essential PBPs of a given bacterial species.
Quantitative Analysis of Cefalexin-PBP Binding Affinity
The binding affinity of cefalexin to various PBPs can be quantified using several parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). While specific quantitative data for cefalexin is not always readily available in published literature, the following tables summarize the known selectivity of cefalexin for PBPs in key bacterial species.
Table 1: Cefalexin Binding Affinity to Escherichia coli PBPs
| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Binding Selectivity | Reference |
| PBP1a/1b | Not Available | Low Affinity | |
| PBP2 | Not Available | Co-selective | [1] |
| PBP3 | Not Available | Low Affinity | [2][3] |
| PBP4 | Not Available | Selective/Co-selective | [1][2][3] |
| PBP5/6 | Not Available | Low Affinity |
Note: In E. coli strain DC2, cefalexin was found to be selective for PBP4.[2][3] In strain MG1655, it was found to be co-selective for PBP2 and PBP4.[1]
Table 2: Cefalexin Binding Affinity to Staphylococcus aureus PBPs
| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Binding Selectivity | Reference |
| PBP1 | Not Available | Lower Affinity | [4][5][6] |
| PBP2 | Not Available | Lower Affinity | [4][5][6][7] |
| PBP3 | Not Available | Selective | [4][5][6] |
| PBP4 | Not Available | Lower Affinity | [4][5][6] |
Note: Cefalexin binds selectively to PBP3 in Staphylococcus aureus at its minimal inhibitory concentration (MIC).[4][5][6]
Experimental Protocols
The determination of the binding affinity of cefalexin to PBPs is a critical step in its characterization. The following are detailed methodologies for key experiments used to quantitatively assess these interactions.
Bocillin™ FL Competitive Binding Assay
This assay is widely used to determine the IC50 values of unlabeled β-lactams by measuring their ability to compete with a fluorescently labeled penicillin, Bocillin™ FL, for binding to PBPs.
1. Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).
-
Resuspend the cells in the same buffer and lyse them using methods such as sonication or a French press.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Pellet the membrane fraction from the supernatant by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a series of microcentrifuge tubes, pre-incubate a fixed amount of the bacterial membrane preparation with varying concentrations of cefalexin for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30-37°C).
-
Add a fixed concentration of Bocillin™ FL to each tube and incubate for an additional period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to the available PBPs.
-
Terminate the reaction by adding an equal volume of SDS-PAGE sample buffer and heating the samples at 100°C for 5 minutes.
3. Gel Electrophoresis and Visualization:
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
4. Data Analysis:
-
Quantify the fluorescence intensity of each PBP band for each cefalexin concentration.
-
Plot the percentage of Bocillin™ FL binding (relative to a control with no cefalexin) against the logarithm of the cefalexin concentration.
-
Determine the IC50 value, which is the concentration of cefalexin that inhibits 50% of Bocillin™ FL binding, by fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand (cefalexin) to a macromolecule (PBP), allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
1. Sample Preparation:
-
Express and purify the target PBP to a high degree of homogeneity.
-
Prepare a solution of the purified PBP in a suitable buffer (e.g., PBS or HEPES). The final dialysis buffer of the protein should be used to dissolve the cefalexin to minimize heats of dilution.
-
Prepare a stock solution of cefalexin in the same buffer.
-
Thoroughly degas both the PBP and cefalexin solutions before use.
2. ITC Experiment:
-
Load the purified PBP solution into the sample cell of the ITC instrument.
-
Load the cefalexin solution into the injection syringe. A typical starting concentration is to have the ligand (cefalexin) in the syringe at a 10-fold molar excess to the protein in the cell.
-
Set the experimental parameters, including the temperature, stirring speed, and injection volume.
-
Perform a series of injections of the cefalexin solution into the PBP solution, measuring the heat change after each injection.
3. Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of cefalexin to PBP.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The entropy of binding (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of the binding kinetics between a ligand and an analyte. This method can be used to determine the association (ka) and dissociation (kd) rate constants, and from these, the dissociation constant (Kd = kd/ka) can be calculated.
1. Sensor Chip Preparation:
-
Covalently immobilize the purified PBP (ligand) onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
The immobilization level should be optimized to avoid mass transport limitations.
2. Binding Analysis:
-
Prepare a series of dilutions of cefalexin (analyte) in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of cefalexin over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in resonance units, RU) over time, which corresponds to the binding of cefalexin to the immobilized PBP.
-
After the association phase, switch the flow back to the running buffer to monitor the dissociation of the cefalexin-PBP complex.
3. Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.
-
The dissociation constant (Kd) is then calculated as the ratio of kd to ka.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of PBP inhibition by cefalexin.
Caption: Workflow for Bocillin™ FL competitive binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Cephalexin
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the degradation pathways of Cephalexin (B21000), a first-generation cephalosporin (B10832234) antibiotic, and its resulting byproducts. The information presented herein is critical for understanding the stability, formulation, and analytical method development for this widely used pharmaceutical compound.
Introduction to Cephalexin Stability
Cephalexin (CEX) is a semi-synthetic cephalosporin antibiotic effective against a wide range of Gram-positive and some Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3] However, the presence of a β-lactam ring in its structure makes it susceptible to degradation under various conditions, including hydrolysis (acidic and alkaline), oxidation, and photodegradation.[4] The World Health Organization (WHO) has identified cephalexin as a drug with notable stability challenges, necessitating careful storage and handling.[5] Understanding its degradation profile is crucial for ensuring its therapeutic efficacy and safety, as degradation products may lack antimicrobial activity or, in some cases, be toxic.
Degradation Pathways of Cephalexin
Cephalexin degradation primarily occurs through the cleavage of the β-lactam ring, which is the cornerstone of its antibacterial activity. Other degradation reactions can involve the dihydrothiazine ring and the acylamino side chain. The principal degradation pathways are forced degradation studies, which are essential for identifying potential degradants and developing stability-indicating analytical methods.
2.1 Hydrolytic Degradation
Hydrolysis is a major degradation pathway for cephalexin, occurring under both acidic and alkaline conditions.
-
Acid-Catalyzed Hydrolysis: In acidic media, the primary degradation mechanism is the opening of the β-lactam ring. This leads to the formation of inactive products. Forced degradation studies using 0.1 N HCl have demonstrated significant degradation of cephalexin.[4]
-
Alkali-Catalyzed Hydrolysis: Cephalexin is also unstable in alkaline conditions. Treatment with 0.01 N NaOH at room temperature results in rapid degradation.[4] The degradation is often more pronounced in basic media compared to acidic conditions.[6]
2.2 Oxidative Degradation
Oxidative stress is another critical factor in the degradation of cephalexin. The sulfur atom in the dihydrothiazine ring is susceptible to oxidation.
-
Reaction with Peroxides: Studies using hydrogen peroxide (H₂O₂) have shown that cephalexin undergoes oxidation to form the corresponding S-oxide.[4][7] This transformation results in a loss of antibacterial activity. The reaction is stoichiometric, with one mole of the oxidizing agent reacting with one mole of cephalexin to produce cephalexin S-oxide.[7]
-
Advanced Oxidation Processes (AOPs): More advanced oxidation processes, such as those using sulfate (B86663) radicals (SO₄•⁻) generated from permonosulfate (PMS), have also been studied for the effective removal of cephalexin from environmental matrices.[8] These processes lead to a cascade of reactions, resulting in multiple degradation byproducts.[8]
2.3 Photodegradation
Exposure to ultraviolet (UV) radiation can also induce the degradation of cephalexin. This pathway is particularly relevant for the storage and handling of the drug product. Studies using UV-C irradiation have been conducted to evaluate the degradation of cephalexin as a micropollutant, analyzing the resulting byproducts and their residual antimicrobial activity.[6]
Degradation Byproducts
The degradation of cephalexin results in a variety of byproducts, the structures of which depend on the degradation pathway. The identification of these byproducts is typically performed using hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
A study on the related compound Cephalosporin C identified approximately 10 intermediate products resulting from gamma radiation-induced degradation. The primary reaction mechanisms were identified as thioether sulfur oxidation, β-lactam ring opening, acetyl dissociation from the dihydrothiazine ring, and D-α-aminohexylamide group abscission.[9] While specific byproducts for cephalexin can vary, similar mechanisms are expected.
Quantitative Degradation Data
The stability of cephalexin can be quantified through kinetic studies, which provide information on the rate of degradation under different conditions.
| Degradation Condition | Method | Observation | Reference |
| Acid Hydrolysis (0.1 N HCl) | HPTLC | Significant degradation observed. | [4] |
| Alkali Hydrolysis (0.01 N NaOH, 30 min) | HPTLC | Significant degradation observed. | [4] |
| Water (Reflux, 15 min) | HPTLC | 74.6% degradation of bulk drug. | [4] |
| Oxidation (30% H₂O₂, 3 days) | HPTLC | 20.4% degradation of bulk drug. | [4] |
| Dry Heat (80°C, 12 hours) | HPTLC | No degradation observed. | [4] |
| Photostability (UV) | HPTLC | No degradation observed. | [4] |
| Elevated Temperature (37°C, 45°C, 55°C) | First-order kinetics | Degradation rate constant: 0.10 to 0.14 year⁻¹; Shelf-life: 9 to 12 months. | [10] |
Experimental Protocols
5.1 Forced Degradation Study Protocol (as per ICH guidelines)
This protocol is a composite based on methodologies described in the literature.[4]
-
Preparation of Stock Solution: Prepare a stock solution of cephalexin in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the mixture at a specified temperature (e.g., room temperature or elevated) for a defined period. Neutralize the solution before analysis.
-
Alkali Hydrolysis: Mix the stock solution with an equal volume of 0.01 N NaOH. Keep the mixture at room temperature for a specified duration (e.g., 30 minutes). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide. Store the mixture for a specified period (e.g., 3 days) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined duration (e.g., 12 hours).
-
Photodegradation: Expose the drug substance to UV light in a photostability chamber.
-
Analysis: Analyze the stressed samples using a validated stability-indicating method, such as HPLC or HPTLC, to separate the parent drug from its degradation products.
5.2 High-Performance Thin-Layer Chromatography (HPTLC) Method for Cephalexin and its Degradants [4]
-
Stationary Phase: TLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: Ethyl Acetate : Methanol : Ammonia (6:4:1, v/v/v).
-
Detection: Densitometric analysis in absorbance mode at 260 nm.
-
Rf Value for Cephalexin: 0.56.
5.3 High-Performance Liquid Chromatography (HPLC) Method for Cephalexin [11]
-
Column: Hypersil C18 reversed-phase column (250 × 4.6 mm i.d., 10-μm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, a solution of potassium dihydrogen phosphate (B84403) (13.6 g/L), and water (2:5:10:83; v/v/v/v).
-
Flow Rate: 1.5 mL/min (isocratic).
-
Detection: UV detector at a specified wavelength (e.g., 254 nm).[12]
-
Injection Volume: Appropriate volume to achieve a theoretical concentration of approximately 20 μg/mL.
Visualizations
6.1 Logical Flow of a Forced Degradation Study
Caption: Workflow for a forced degradation study of Cephalexin.
6.2 Generalized Cephalexin Degradation Pathways
Caption: Major degradation pathways of Cephalexin.
References
- 1. practo.com [practo.com]
- 2. practo.com [practo.com]
- 3. 1mg.com [1mg.com]
- 4. researchgate.net [researchgate.net]
- 5. ajopred.com [ajopred.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Differential Efficacy of Cefalexin on Gram-Positive versus Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms governing the differential activity of cefalexin, a first-generation cephalosporin (B10832234) antibiotic, against gram-positive and gram-negative bacteria. By examining its molecular interactions, the structural differences in bacterial cell envelopes, and standardized susceptibility testing methodologies, this document provides a comprehensive resource for researchers and professionals in the field of antimicrobial drug development.
Mechanism of Action: Targeting the Bacterial Cell Wall
Cefalexin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability.[1][2] The primary target of cefalexin and other β-lactam antibiotics are the penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[2][3][4] Peptidoglycan, a polymer of sugars and amino acids, forms a mesh-like layer that provides structural support to the bacterial cell wall.[2]
Cefalexin's mechanism of action can be summarized in the following steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Cefalexin, a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, competitively and irreversibly binds to the active site of PBPs.[3] In Staphylococcus aureus, for instance, cefalexin has been shown to bind specifically to PBP 3, which is involved in septum formation during cell division.[5]
-
Inhibition of Transpeptidation: This binding inactivates the transpeptidase function of the PBPs, preventing the cross-linking of peptidoglycan chains.[2]
-
Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[2]
The differential effect of cefalexin on gram-positive and gram-negative bacteria is primarily attributed to the distinct architecture of their respective cell envelopes.
-
Gram-Positive Bacteria: These bacteria possess a thick, external layer of peptidoglycan (typically 20-80 nm), which is readily accessible to cefalexin.[2] This thick peptidoglycan layer makes them highly dependent on its integrity for survival, rendering them more susceptible to cell wall synthesis inhibitors like cefalexin.
-
Gram-Negative Bacteria: In contrast, gram-negative bacteria have a much thinner peptidoglycan layer (around 5-10 nm) located within the periplasmic space, sandwiched between the inner cytoplasmic membrane and an outer membrane.[2] This outer membrane, composed of phospholipids, lipoproteins, and lipopolysaccharide (LPS), acts as a formidable barrier, restricting the penetration of many antibiotics, including cefalexin.[2]
Signaling Pathway: Cefalexin's Interaction with Bacterial Cell Wall Synthesis
Caption: Cefalexin's mechanism of action and the structural barriers in bacteria.
Quantitative Analysis of Cefalexin's Activity
The in vitro activity of cefalexin against various bacterial species is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Table 1: Cefalexin MIC50 and MIC90 Values for Gram-Positive Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 2 | 8 |
| Streptococcus pneumoniae | 0.5 | 2 |
| Streptococcus pyogenes | 0.06 | 0.125 |
Note: These values are approximate and can vary based on the specific study and geographic location. Data compiled from multiple sources.[6][7][8]
Table 2: Cefalexin MIC50 and MIC90 Values for Gram-Negative Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 8 | >64 |
| Klebsiella pneumoniae | 8 | >64 |
| Proteus mirabilis | 4 | 16 |
Note: These values are approximate and can vary based on the specific study and geographic location. Data compiled from multiple sources.[9][10][11]
The data clearly illustrates that lower concentrations of cefalexin are required to inhibit the growth of gram-positive bacteria compared to gram-negative bacteria, highlighting its greater efficacy against the former.
Experimental Protocols for Susceptibility Testing
Standardized methods for determining antimicrobial susceptibility are crucial for obtaining reliable and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures.
Broth Microdilution Method (CLSI M07)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12][13][14]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of cefalexin.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Select several morphologically similar colonies of the test bacterium from an 18- to 24-hour-old agar (B569324) plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.[15]
-
-
Interpretation of Results:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of cefalexin at which there is no visible growth.[15]
-
Experimental Workflow: Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Method (EUCAST)
The disk diffusion method is a qualitative or semi-quantitative test that provides a categorical result (susceptible, intermediate, or resistant) based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.[16][17][18][19]
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[16]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.[17]
-
Allow the plate to dry for a few minutes.
-
-
Application of Antibiotic Disks:
-
Aseptically apply a cefalexin-impregnated disk (typically 30 µg) onto the surface of the inoculated agar plate.[17]
-
Ensure the disk is in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 1°C for 16 to 20 hours in ambient air.[16]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the breakpoints established by EUCAST.
-
Experimental Workflow: Disk Diffusion
Caption: Workflow for the disk diffusion susceptibility testing method.
Conclusion
The pronounced difference in the efficacy of cefalexin against gram-positive and gram-negative bacteria is a direct consequence of fundamental differences in their cell wall architecture. The accessible and substantial peptidoglycan layer of gram-positive bacteria makes them prime targets for this cell wall synthesis inhibitor. Conversely, the protective outer membrane of gram-negative bacteria presents a significant permeability barrier, diminishing the antibiotic's access to its PBP targets. A thorough understanding of these mechanisms, supported by robust quantitative data from standardized susceptibility testing, is paramount for the informed use of cefalexin in clinical settings and for the continued development of novel antimicrobial agents to combat the growing challenge of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Cephalexin? [synapse.patsnap.com]
- 3. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seq.es [seq.es]
- 9. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibilities and Laboratory Profiles of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis Isolates as Agents of Urinary Tract Infection in Lebanon: Paving the Way for Better Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atriumhealthfloydharbin.org [atriumhealthfloydharbin.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. nicd.ac.za [nicd.ac.za]
- 17. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 18. researchgate.net [researchgate.net]
- 19. EUCAST: Disk Diffusion and Quality Control [eucast.org]
Cefalexin's Inhibition of Peptidoglycan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefalexin, a first-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this inhibition, with a focus on the interaction between cefalexin and its primary targets, the penicillin-binding proteins (PBPs). Quantitative data on binding affinities and enzyme inhibition are presented, alongside detailed experimental protocols for their determination. Furthermore, this document includes diagrammatic representations of the key pathways and experimental workflows to facilitate a comprehensive understanding of cefalexin's mode of action.
Introduction
The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic lysis. It is primarily composed of peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The final and crucial step in peptidoglycan synthesis, the transpeptidation reaction that cross-links the peptide side chains, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).
Cefalexin, a β-lactam antibiotic, structurally mimics the D-alanyl-D-alanine terminus of the peptidoglycan precursor. This structural similarity allows cefalexin to bind to the active site of PBPs, leading to their acylation and subsequent inactivation. The inhibition of PBP activity disrupts the integrity of the bacterial cell wall, ultimately causing cell death. This guide delves into the specifics of this inhibitory process.
Mechanism of Action: Targeting Penicillin-Binding Proteins
The primary mechanism of action of cefalexin involves the covalent, and generally irreversible, inhibition of PBPs. Different bacterial species possess distinct sets of PBPs, and the affinity of cefalexin for these various proteins dictates its spectrum of activity.
Penicillin-Binding Proteins in Escherichia coli
In Escherichia coli, a Gram-negative bacterium, cefalexin exhibits selectivity for specific PBPs. Notably, it shows a preferential affinity for PBP4. While PBP3 is a primary target for many cephalosporins, leading to filamentation, cefalexin's interaction with PBP4 suggests a more complex inhibitory profile.
Penicillin-Binding Proteins in Staphylococcus aureus
Staphylococcus aureus, a Gram-positive bacterium, also possesses multiple PBPs. In this organism, cefalexin has been shown to bind selectively to PBP3 at its minimum inhibitory concentration (MIC).[1][2][3] Inhibition of PBP3 in S. aureus is associated with the cessation of septation and cell enlargement.[2][3]
Quantitative Analysis of Cefalexin-PBP Interactions
The efficacy of cefalexin is directly related to its binding affinity for specific PBPs. This is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of PBP activity.
| Organism | PBP Target | IC50 (µg/mL) | Notes |
| Escherichia coli | PBP4 | ~10 | Selective inhibition observed at this concentration. |
| Staphylococcus aureus | PBP3 | MIC | Binds selectively at the Minimum Inhibitory Concentration.[1][2][3] |
| Streptococcus pneumoniae | PBP2x | 1.627 nM | Penicillin-sensitive strain. |
| Bacillus cereus | PBP3, PBP4 | - | Strong affinity observed, but specific IC50 values are not readily available in the cited literature. |
Note: The MIC for cefalexin against susceptible Staphylococcus aureus is typically ≤ 8 µg/mL, while for Escherichia coli, it is also in a similar range for susceptible strains.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the peptidoglycan synthesis pathway and the mechanism of its inhibition by cefalexin, as well as a typical experimental workflow for determining PBP binding affinity.
Caption: Cefalexin inhibits the final transpeptidation step of peptidoglycan synthesis.
Caption: Workflow for a competitive PBP binding assay to determine cefalexin's IC50.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cefalexin powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Sterile saline
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Cefalexin Dilutions: Prepare a stock solution of cefalexin and perform serial two-fold dilutions in CAMHB in the wells of a 96-well plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 colonies grown on an agar (B569324) plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the inoculum to each well containing the cefalexin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of cefalexin that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a microplate reader.
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This protocol describes a competitive binding assay using a fluorescently labeled penicillin, such as BOCILLIN™ FL.
Materials:
-
Bacterial strain of interest
-
Cefalexin
-
BOCILLIN™ FL (or other fluorescently labeled penicillin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., PBS with lysozyme (B549824) and DNase)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Bacterial Culture and Harvest: Grow the bacterial strain to the mid-logarithmic phase (OD600 of 0.5-0.8). Harvest the cells by centrifugation and wash the pellet twice with cold PBS.[4]
-
Cell Lysis and Membrane Preparation: Resuspend the cell pellet in lysis buffer and disrupt the cells (e.g., by sonication). Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.[4][5]
-
Competitive Inhibition: In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared membrane fraction with varying concentrations of cefalexin for 10-30 minutes at 37°C to allow for binding.[4]
-
Fluorescent Labeling: Add a fixed, saturating concentration of BOCILLIN™ FL to each tube and incubate for an additional 10-15 minutes at 37°C.[4] This allows the fluorescent probe to bind to any PBPs not inhibited by cefalexin.
-
SDS-PAGE: Stop the reaction by adding SDS-PAGE loading buffer and heating. Separate the membrane proteins by SDS-PAGE.[4]
-
Detection and Analysis: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. The intensity of the fluorescent bands will decrease with increasing concentrations of cefalexin. Quantify the fluorescence intensity of each PBP band.
-
IC50 Determination: Plot the percentage of BOCILLIN™ FL binding (relative to a control with no cefalexin) against the concentration of cefalexin to determine the IC50 value for each PBP.
In Vitro Peptidoglycan Synthesis Inhibition Assay
This assay measures the direct inhibition of peptidoglycan synthesis using a radiolabeled precursor.
Materials:
-
Osmotically stabilized bacterial cells (e.g., E. coli subjected to freeze-thawing)
-
Cefalexin
-
¹⁴C-labeled UDP-N-acetylglucosamine (UDP-[¹⁴C]GlcNAc)
-
Reaction buffer (e.g., 80 mM Tris-Cl pH 7.5, 16 mM MgCl₂, 0.4 mM β-mercaptoethanol, 4% sorbitol)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Filtration apparatus and filters
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-incubate the osmotically stabilized cells with varying concentrations of cefalexin in the reaction buffer for 15 minutes.[3]
-
Initiate Synthesis: Start the reaction by adding a solution containing UDP-[¹⁴C]GlcNAc.[3]
-
Incubation: Incubate the reaction mixture at 32°C for a time within the linear range of product formation (e.g., 25 minutes).[3]
-
Stop Reaction: Terminate the reaction by adding 8% SDS and heating at 90°C for 25 minutes.[3]
-
Quantification: Filter the reaction mixture to capture the radiolabeled peptidoglycan. Wash the filter to remove unincorporated radiolabel. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of peptidoglycan synthesis for each cefalexin concentration compared to a no-drug control.
Conclusion
Cefalexin remains a clinically important antibiotic due to its effective inhibition of bacterial cell wall synthesis. Its bactericidal activity is a direct consequence of its ability to bind to and inactivate essential penicillin-binding proteins, thereby disrupting the integrity of the peptidoglycan layer. This guide has provided a detailed technical overview of this mechanism, supported by quantitative data and comprehensive experimental protocols. A thorough understanding of the molecular interactions between cefalexin and its PBP targets is crucial for combating the rise of antibiotic resistance and for the development of novel antibacterial agents. The methodologies outlined herein provide a robust framework for researchers engaged in these critical endeavors.
References
- 1. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Cefalexin for Studying Bacterial Cell Division
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the first-generation cephalosporin (B10832234) antibiotic, Cefalexin, as a tool to investigate the intricate processes of bacterial cell division. By specifically targeting a key component of the division machinery, Cefalexin allows for the controlled induction of filamentation and subsequent cell lysis, providing a valuable model for studying divisome assembly, function, and the efficacy of potential new antimicrobial agents.
Introduction
Cefalexin is a β-lactam antibiotic that functions by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[1] Its primary target in many Gram-negative bacteria, such as Escherichia coli, is Penicillin-Binding Protein 3 (PBP3), also known as FtsI.[2][3] FtsI is a crucial transpeptidase exclusively involved in the synthesis of the septal peptidoglycan required for cell division.[4][5][6][7] Inhibition of FtsI by Cefalexin blocks septum formation, leading to the characteristic phenotype of bacterial filamentation, where cells continue to grow in length but are unable to divide.[2][6][8] Under specific conditions, particularly in rapidly growing bacteria, this inhibition can also lead to rapid cell lysis at the nascent division sites, a process dependent on the complete assembly of the cell division machinery, known as the divisome.[4][5][6][7][8] This makes Cefalexin an excellent tool for studying the dynamics of the divisome and the consequences of its disruption.
Mechanism of Action: Targeting the Divisome
Cefalexin's utility in cell division research stems from its specific mechanism of action. By binding to and inactivating FtsI, it prevents the cross-linking of peptidoglycan at the septum. This targeted disruption allows researchers to dissect the sequential assembly and function of the divisome.
Signaling Pathway: Divisome Assembly and Cefalexin's Point of Intervention
The following diagram illustrates the simplified, ordered assembly of key divisome proteins in E. coli and the point at which Cefalexin exerts its effect.
Data Presentation: Quantitative Effects of Cefalexin
The following tables summarize key quantitative data regarding the activity of Cefalexin against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of Cefalexin
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 4 - 16 | [9] |
| Escherichia coli | MG1655 | ~2.5 (for lysis) | [10] |
| Staphylococcus aureus | ATCC 29213 | 1 - 8 | [9] |
| Staphylococcus pseudintermedius | Multiple Isolates (Mode) | 1 | [9] |
| Staphylococcus pseudintermedius | Multiple Isolates (MIC50) | 2 | [9] |
| Staphylococcus pseudintermedius | Multiple Isolates (MIC90) | 64 | [9] |
Table 2: Effect of Cefalexin on E. coli Cell Length
| Cefalexin Concentration (µg/mL) | Treatment Time (min) | Average Cell Length Increase | Reference |
| 32 | 60 | Significant elongation | [11] |
| 50 | 120 | Filamentation observed | [10] |
| 100 | 60 | Extensive filamentation | [12] |
Experimental Protocols
Detailed methodologies for key experiments using Cefalexin to study bacterial cell division are provided below.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[13]
Workflow Diagram:
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cefalexin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
-
Serial Dilution of Cefalexin:
-
Add 100 µL of CAMHB to all wells of a 96-well plate except the first column.
-
Add 200 µL of the Cefalexin working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the Cefalexin dilutions.
-
Include a positive control well (inoculum without Cefalexin) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Cefalexin that completely inhibits visible bacterial growth.
-
Protocol for Visualizing and Quantifying Bacterial Filamentation
This protocol utilizes phase-contrast microscopy to observe and measure changes in bacterial cell length following Cefalexin treatment.
Workflow Diagram:
References
- 1. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of antibiotics on bacterial cell morphology and their physiological origins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid β-lactam-induced lysis requires successful assembly of the cell division machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid beta-lactam-induced lysis requires successful assembly of the cell division machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kishony.technion.ac.il [kishony.technion.ac.il]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibiotic susceptibility test based on the dielectrophoretic behavior of elongated Escherichia coli with cephalexin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Image-Based Dynamic Phenotyping Reveals Genetic Determinants of Filamentation-Mediated β-Lactam Tolerance [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
Synthesizing Novel Cefalexin Derivatives: A Protocol for Researchers
Introduction
Cefalexin, a first-generation cephalosporin (B10832234), has long been a cornerstone in the treatment of bacterial infections. Its broad spectrum of activity, oral bioavailability, and favorable safety profile have made it a widely prescribed antibiotic. However, the rise of antibiotic resistance necessitates the development of novel cephalosporin derivatives with enhanced efficacy, expanded spectra of activity, and the ability to circumvent resistance mechanisms. This document provides detailed application notes and protocols for the synthesis of novel Cefalexin derivatives, aimed at researchers, scientists, and drug development professionals. The protocols outlined below focus on the modification of the Cefalexin scaffold, a proven strategy for generating new antibiotic candidates.[1][2]
The primary synthetic route to Cefalexin and its derivatives involves the acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with a suitable side chain, typically a derivative of D-(-)-α-phenylglycine.[3] Both chemical and enzymatic methods are employed for this crucial step.[3][4] This document will detail a general chemical synthesis approach that can be adapted for the incorporation of various novel side chains, particularly focusing on the conjugation of amino acids to the core structure, a strategy that has shown promise in modifying the antibiotic's properties.[2]
Core Synthesis and Derivatization Workflow
The synthesis of novel Cefalexin derivatives can be conceptualized as a multi-step process, beginning with the activation of a novel side chain and its subsequent coupling to the 7-ADCA core, followed by deprotection and purification.
Caption: General workflow for the synthesis of novel Cefalexin derivatives.
Experimental Protocols
Protocol 1: Synthesis of an Amino Acid-Cefalexin Derivative (General Procedure)
This protocol describes the synthesis of a novel Cefalexin derivative through the formation of an amide bond between the α-amino group of Cefalexin and a Boc-protected amino acid, followed by deprotection.[2]
Materials:
-
Cefalexin
-
Boc-protected amino acid (e.g., Boc-Glycine, Boc-Alanine, Boc-Valine, Boc-Proline)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA)
-
Ethyl chloroformate (ECF)
-
Trifluoroacetic acid (TFA)
-
Anisole
-
Distilled water
-
Chloroform
Procedure:
-
Activation of the Amino Acid (Mixed Anhydride Formation): a. Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous THF. b. Add triethylamine (1.0 eq) to the solution. c. Cool the mixture to -10°C in an ice-salt bath. d. Add ethyl chloroformate (1.0 eq) dropwise over 10 minutes while maintaining the temperature at -10°C. e. Stir the mixture for an additional 30 minutes at -10°C.
-
Coupling Reaction: a. In a separate flask, dissolve Cefalexin (1.0 eq) in distilled water containing triethylamine (1.0 eq). b. Cool the Cefalexin solution to 0°C. c. Add the Cefalexin solution at once to the mixed anhydride solution from step 1e. d. Stir the reaction mixture for 4 hours at -10°C, then for 2 hours at room temperature. e. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of methanol:chloroform (1:1).
-
Deprotection: a. Suspend the Boc-protected Cefalexin derivative (from step 2d) in dichloromethane (DCM). b. Cool the suspension to 0°C in an ice bath. c. Add trifluoroacetic acid (TFA) and anisole. d. Stir the mixture for 1 hour at 0°C. e. Monitor the completion of the reaction by TLC.
-
Isolation and Purification: a. After completion of the deprotection, collect the precipitate. b. Suspend the precipitate in methanol and dry to obtain the crude product. c. Further purification can be achieved by crystallization.[3]
Protocol 2: Purification of Cefalexin Derivatives by Crystallization
This protocol outlines a general method for the purification of Cefalexin and its derivatives based on pH adjustment.[3][5][6]
Materials:
-
Crude Cefalexin derivative
-
Acidic aqueous solution (e.g., dilute HCl)
-
Basic aqueous solution (e.g., ammonia (B1221849) solution or NaOH)
-
Anti-solvent (e.g., n-butanol, acetone)
-
Deionized water
Procedure:
-
Dissolution: a. Dissolve the crude Cefalexin derivative in an acidic aqueous solution to bring the pH below 2.4.[3]
-
Precipitation: a. Adjust the pH of the solution to the isoelectric point of the Cefalexin derivative (for Cefalexin, this is around 4.2) using a base.[3][5][6] This will cause the product to precipitate. b. The addition of a suitable anti-solvent, such as n-butanol, can be used to create a biphasic system and promote crystallization.[3]
-
Isolation: a. Filter the suspension to collect the precipitated crystals. b. Wash the crystals with cold deionized water and then with acetone.[3] c. Dry the purified product under a vacuum.
Data Presentation
The following tables summarize representative data for the synthesis and antimicrobial activity of novel Cefalexin derivatives.
Table 1: Synthesis Yields of Cefalexin-Amino Acid Conjugates [2]
| Derivative | Amino Acid Moiety | Yield (%) |
| 1 | Glycine | 75 |
| 2 | Alanine | 72 |
| 3 | Valine | 68 |
| 4 | Proline | 65 |
Table 2: Preliminary Antimicrobial Activity of Cefalexin-Amino Acid Conjugates (Inhibition Zone in mm) [2]
| Compound (Concentration) | E. coli | P. aeruginosa | B. cereus | S. aureus |
| Cefalexin (Standard) | 18 | 16 | 20 | 22 |
| Derivative 1 (125 µg) | - | 14 | - | - |
| Derivative 2 (250 µg) | - | 16 | 15 | - |
| Derivative 3 (250 µg) | 18 | 19 | 18 | 12 |
| Derivative 4 (250 µg) | - | 15 | - | - |
(-) indicates no inhibition.
Mechanism of Action and Resistance
Cefalexin and its derivatives exert their antibacterial effect by inhibiting bacterial cell wall synthesis. They are structural analogs of D-Ala-D-Ala, the terminal amino acid residue of the nascent peptidoglycan chains.
Caption: Simplified signaling pathway for Cefalexin's mechanism of action.
A major mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the drug. The development of derivatives that are poor substrates for these enzymes is a key objective in overcoming resistance.[1][7]
Conclusion
The protocols and data presented provide a framework for the rational design and synthesis of novel Cefalexin derivatives. By modifying the side chains of the Cefalexin scaffold, researchers can explore new chemical space and potentially develop next-generation antibiotics with improved properties to combat the growing threat of antimicrobial resistance. The synthesis of amino acid conjugates serves as a prime example of how the core Cefalexin structure can be readily modified to generate new compounds with distinct biological activity profiles. Further characterization using techniques such as HPLC, NMR, and mass spectrometry is essential to confirm the structure and purity of the synthesized derivatives.[1][3][8]
References
- 1. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04893C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN103805671A - Method for preparing cefalexin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. [Means of purification of cephalexin with a view to therapeutic use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application of Cefalexin in Microbiology Research Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefalexin is a first-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1] In microbiology research, Cefalexin serves as a critical tool in various assays, primarily for determining bacterial susceptibility, selecting for specific microbial populations, and studying mechanisms of antimicrobial resistance. Its mode of action involves the inhibition of bacterial cell wall synthesis, making it a bactericidal agent.[2] These application notes provide detailed protocols and data for the effective use of Cefalexin in a research setting.
Mechanism of Action
Cefalexin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death. The key targets of Cefalexin are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan strands. By binding to the active site of these transpeptidases, Cefalexin blocks the formation of peptide bridges between adjacent glycan chains, thereby weakening the cell wall.[1][2]
Application 1: Antimicrobial Susceptibility Testing (AST)
Cefalexin is widely used in AST to determine the susceptibility of bacterial isolates. The two most common methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing the zone of inhibition.
Quantitative Data for AST
Table 1: Cefalexin Quality Control (QC) Ranges for AST
| QC Strain | Testing Method | CLSI QC Range (µg/mL or mm) | EUCAST QC Range (µg/mL or mm) |
| Escherichia coli ATCC® 25922 | Broth Microdilution (MIC) | 4 - 16 µg/mL | 4 - 16 µg/mL |
| Disk Diffusion (30 µg disk) | 15 - 21 mm | 15 - 21 mm | |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution (MIC) | 1 - 8 µg/mL | Not specified |
Table 2: Cefalexin Interpretive Criteria (Breakpoints) for MIC (µg/mL) - CLSI M100, 34th Ed. (2024)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 8 | 16 | ≥ 32 |
| Staphylococcus spp. | ≤ 8 | 16 | ≥ 32 |
Table 3: Cefalexin Interpretive Criteria (Breakpoints) for Disk Diffusion (mm) - CLSI M100, 34th Ed. (2024)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≥ 18 | 15 - 17 | ≤ 14 |
| Staphylococcus spp. | ≥ 18 | 15 - 17 | ≤ 14 |
Table 4: Cefalexin Interpretive Criteria (Breakpoints) for MIC (mg/L) - EUCAST v14.0 (2024)
| Organism | Susceptible (S) | Resistant (R) |
| Enterobacterales (uncomplicated UTI only) | ≤ 16 | > 16 |
| Staphylococcus aureus | ≤ 2 | > 2 |
| Coagulase-negative staphylococci | ≤ 0.125 | > 0.125 |
| Streptococcus Groups A, B, C, G | ≤ 1 | > 1 |
Table 5: Cefalexin Interpretive Criteria (Breakpoints) for Disk Diffusion (mm) - EUCAST v14.0 (2024)
| Organism | Susceptible (S) | Resistant (R) |
| Enterobacterales (uncomplicated UTI only) | ≥ 14 | < 14 |
| Staphylococcus aureus | ≥ 20 | < 20 |
| Coagulase-negative staphylococci | ≥ 25 | < 25 |
| Streptococcus Groups A, B, C, G | ≥ 19 | < 19 |
Experimental Protocols for AST
Materials:
-
Cefalexin powder (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture (18-24 hours old)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Cefalexin Dilutions: a. Prepare a stock solution of Cefalexin in a suitable solvent. b. Perform two-fold serial dilutions of Cefalexin in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
Prepare Inoculum: a. Select 3-5 well-isolated colonies of the test organism and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the Cefalexin dilutions with the prepared inoculum. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum). c. Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: a. After incubation, visually inspect the plate for bacterial growth. b. The MIC is the lowest concentration of Cefalexin that completely inhibits visible growth. c. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on the established breakpoints (see Tables 2 and 4).
Materials:
-
Cefalexin disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture (18-24 hours old)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Prepare Inoculum: a. Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculate MHA Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Apply Disk and Incubate: a. Aseptically apply a 30 µg Cefalexin disk to the center of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar surface. c. Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.
-
Measure Zone of Inhibition: a. After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. b. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on the established breakpoints (see Tables 3 and 5).
Application 2: Cefalexin as a Selective Agent
Cefalexin can be incorporated into culture media to select for or against certain bacteria. For instance, it can be used to isolate Gram-negative bacteria by inhibiting the growth of most Gram-positive bacteria. It is also used in selective media for the isolation of specific pathogens that are intrinsically resistant to Cefalexin.
Protocol 3: Preparation of Cefalexin-Containing Selective Agar
Materials:
-
Base agar medium (e.g., Luria-Bertani (LB) agar, Tryptic Soy Agar)
-
Cefalexin powder
-
Sterile, deionized water
-
Sterile filter (0.22 µm)
-
Autoclave
-
Water bath (50-55°C)
-
Sterile petri dishes
Procedure:
-
Prepare and Autoclave Medium: a. Prepare the desired base agar medium according to the manufacturer's instructions. b. Autoclave the medium to sterilize it. c. Cool the autoclaved medium in a 50-55°C water bath. Holding the medium at this temperature prevents it from solidifying while allowing for the addition of the heat-labile Cefalexin.
-
Prepare Cefalexin Stock Solution: a. Prepare a stock solution of Cefalexin in sterile, deionized water. A common stock concentration is 10 mg/mL. b. Sterilize the Cefalexin stock solution by passing it through a 0.22 µm filter.
-
Add Cefalexin to Medium: a. Once the agar medium has cooled to 50-55°C, add the sterile Cefalexin stock solution to achieve the desired final concentration. Common final concentrations range from 10 to 50 µg/mL. For example, for Cellobiose Cephalexin Agar (CCA), a concentration of 40 mg/L (40 µg/mL) is used.[3] For Yeast extract, Trypton, Sucrose Agar with Cephalexin and Cycloheximide (YTSA-CC), a concentration of 50 mg/L (50 µg/mL) is used.[3] b. Swirl the flask gently to ensure even distribution of the antibiotic.
-
Pour Plates: a. Aseptically pour the Cefalexin-containing agar into sterile petri dishes. b. Allow the plates to solidify at room temperature. c. Store the plates at 4°C until use.
Conclusion
Cefalexin is a versatile and valuable tool in microbiology research. Its well-characterized mechanism of action and established susceptibility testing standards make it an excellent choice for a variety of in vitro assays. The protocols and data provided in these application notes offer a comprehensive guide for researchers utilizing Cefalexin in their studies. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is crucial for obtaining accurate and reproducible results.
References
High-performance liquid chromatography (HPLC) methods for Cefalexin analysis
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the analysis of Cefalexin. The following sections detail various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Cefalexin in pharmaceutical dosage forms, including standard assays and stability-indicating methods.
Assay of Cefalexin in Pharmaceutical Dosage Forms
This section describes a straightforward and robust isocratic RP-HPLC method for the routine quality control analysis of Cefalexin in tablets or capsules.
Chromatographic Conditions
A summary of the chromatographic conditions for the assay of Cefalexin is presented in Table 1.
Table 1: Chromatographic Conditions for Cefalexin Assay
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Waters C18 (250mm × 4.6mm; 5µm)[1] | ODS (250 x 4.6 mm)[2] |
| Mobile Phase | Methanol (B129727): 0.1M Sodium acetate (B1210297) buffer (75:25 v/v)[1] | Methanol: Water (50:50 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 0.9 mL/min[2] |
| Column Temperature | Ambient[1] | 25 ± 1°C[2] |
| Detection Wavelength | 240 nm[1] | 230 nm[2] |
| Injection Volume | 20 µL[1] | 20 µL[2] |
| Run Time | 10 min[1] | Not Specified |
| Retention Time | ~4.04 min[1] | ~3.78 min[2] |
| Internal Standard | Not Used | Benazepril[2] |
Experimental Protocol
1. Preparation of Solutions
-
Mobile Phase Preparation (Method 1): Prepare a 0.1M solution of sodium acetate. Mix methanol and the sodium acetate buffer in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[1]
-
Mobile Phase Preparation (Method 2): Mix HPLC grade methanol and water in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and sonicate before use.[2]
-
Standard Stock Solution Preparation: Accurately weigh about 10 mg of Cefalexin reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume to obtain a stock solution.[1]
-
Working Standard Solution Preparation: From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 100 µg/mL) by diluting with the mobile phase.[1]
-
Sample Preparation (Tablets): Weigh and powder 20 tablets. Accurately weigh a portion of the powder equivalent to 50 mg of Cefalexin and transfer it to a 50 mL volumetric flask. Add about 25 mL of the mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and mix well.[2][3] Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject 20 µL of the standard solution and record the chromatogram.
-
Inject 20 µL of the sample solution and record the chromatogram.
-
The retention time for Cefalexin should be consistent between the standard and sample injections.
3. Calculation
Calculate the amount of Cefalexin in the sample using the peak areas obtained from the standard and sample chromatograms.
Workflow for Cefalexin Assay
Caption: Workflow for the HPLC assay of Cefalexin.
Stability-Indicating HPLC Method for Cefalexin
This method is crucial for determining the stability of Cefalexin in the presence of its degradation products. It is essential for quality control and stability studies of pharmaceutical formulations.[3] The method is designed to separate the intact drug from any potential degradants formed under various stress conditions.[3]
Chromatographic Conditions
A summary of the chromatographic conditions for the stability-indicating method is presented in Table 2.
Table 2: Chromatographic Conditions for Stability-Indicating Cefalexin Analysis
| Parameter | Method 1 | Method 2 (for Cefalexin and Bromhexine) |
| Stationary Phase | C18 column[3] | Kromasil C8 (250 mm x 4.6 mm, 5µm)[4] |
| Mobile Phase | Isocratic mobile phase (details proprietary in source)[3] | 0.1% Ortho Phosphoric Acid (OPA) and Acetonitrile (45:55 v/v)[4] |
| Flow Rate | Not Specified | 1.0 mL/min[4] |
| Column Temperature | Not Specified | Ambient |
| Detection Wavelength | UV detection (wavelength not specified)[3] | 215 nm[4] |
| Injection Volume | Not Specified | Not Specified |
| Run Time | Not Specified | Not Specified |
| Retention Time | Not Specified | Cefalexin: 2.29 min, Bromhexine: 2.81 min[4] |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[3]
1. Preparation of Stock Solution
Prepare a stock solution of Cefalexin in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
2. Stress Conditions
-
Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 1 M HCl.[3]
-
Base Hydrolysis: To another portion of the stock solution, add an equal volume of 0.1 N NaOH.
-
Oxidative Degradation: Treat a portion of the stock solution with 3% hydrogen peroxide.
-
Thermal Degradation: Keep a portion of the stock solution in an oven at a specified temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose a portion of the stock solution to UV light (e.g., in a UV chamber for 24 hours).[5]
3. Sample Analysis
-
After the specified stress period, neutralize the acidic and basic solutions.
-
Dilute all the stressed samples to a suitable concentration with the mobile phase.
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the intact Cefalexin. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Method Validation
All developed HPLC methods for Cefalexin analysis should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. The calibration curve for Cefalexin has been shown to be linear over ranges such as 5-30 µg/mL and 0.05-80 µg/mL.[1][2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies should be performed, with high recoveries (e.g., above 99.8%) indicating good accuracy.[2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should be less than 2%.[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
These application notes and protocols provide a solid foundation for the HPLC analysis of Cefalexin. It is recommended to perform system suitability tests before each analytical run to ensure the continued validity of the method.
References
Cefalexin as a Reference Standard in Antibiotic Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefalexin, a first-generation cephalosporin (B10832234) antibiotic, serves as a critical reference standard in antibiotic screening and susceptibility testing.[1][2][3] Its well-characterized mechanism of action, established spectrum of activity, and consistent performance in standardized assays make it an ideal control for evaluating the efficacy of new antimicrobial agents. This document provides detailed application notes and protocols for the effective use of Cefalexin as a reference standard.
Cefalexin is a beta-lactam antibiotic that is effective against a variety of Gram-positive and some Gram-negative bacteria.[1][4][5] It is commonly used to treat infections of the respiratory tract, middle ear, skin, bone, and urinary tract.[6][7] The use of a stable and pure reference standard is paramount for obtaining accurate and reproducible results in antibiotic susceptibility testing.[8][9][10][11]
Mechanism of Action
Cefalexin exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][12] As a beta-lactam antibiotic, it mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to and inhibit penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[6] The disruption of the cell wall integrity leads to cell lysis and bacterial death.
Caption: Signaling pathway of Cefalexin's mechanism of action.
Spectrum of Activity
Cefalexin is primarily active against Gram-positive cocci and has moderate activity against some Gram-negative bacilli.[1]
Gram-positive bacteria:
-
Staphylococcus aureus (methicillin-susceptible strains)[4]
-
Streptococcus pneumoniae
-
Streptococcus pyogenes
Gram-negative bacteria:
-
Escherichia coli[5]
-
Klebsiella pneumoniae
-
Proteus mirabilis
It is important to note that Cefalexin is not effective against methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus, or Pseudomonas aeruginosa.[1]
Quantitative Data: MIC Values
Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the established MIC quality control ranges for Cefalexin against common reference strains as defined by the Clinical and Laboratory Standards Institute (CLSI).
| Reference Strain | Method | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Broth Microdilution | 4 - 16 |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 1 - 8 |
| Table 1: CLSI Quality Control Ranges for Cefalexin MIC Values.[12][13] |
| Reference Strain | Method | Zone Diameter (mm) |
| Escherichia coli ATCC 25922 | Disk Diffusion (30 µg) | 15 - 21 |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion (30 µg) | 29 - 37 |
| Table 2: CLSI Quality Control Ranges for Cefalexin Disk Diffusion.[14] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using Cefalexin as a reference standard.
Materials:
-
Cefalexin reference standard
-
Test compound
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Solutions:
-
Prepare a stock solution of Cefalexin and the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of both antibiotics in MHB in the 96-well plates to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the bacterial strain from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well of the microtiter plate, including growth control wells (no antibiotic) and sterility control wells (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Caption: Experimental workflow for broth microdilution.
Protocol 2: Disk Diffusion (Kirby-Bauer) Susceptibility Testing
This protocol describes the disk diffusion method for assessing bacterial susceptibility to antibiotics, using Cefalexin as a control.[15]
Materials:
-
Cefalexin antibiotic disks (30 µg)
-
Test compound disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply the Cefalexin and test compound disks to the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters.
-
Compare the zone diameters to the established interpretive criteria to classify the organism as susceptible, intermediate, or resistant.
-
Caption: Experimental workflow for disk diffusion testing.
Data Interpretation and Quality Control
The results obtained for the Cefalexin reference standard must fall within the established quality control ranges to ensure the validity of the experiment.[13] If the Cefalexin results are out of range, the entire batch of tests should be considered invalid, and troubleshooting should be performed.
Caption: Logical relationship for quality control assessment.
Stability and Storage
Cefalexin reference standards should be stored according to the manufacturer's instructions to maintain their purity and stability.[8] Typically, this involves storage in a cool, dry, and dark place. Reconstituted solutions should be used promptly or stored at appropriate temperatures for a limited time to prevent degradation.
Conclusion
Cefalexin is an indispensable tool for antibiotic screening and susceptibility testing. Its consistent use as a reference standard ensures the accuracy and comparability of results across different laboratories and studies. By adhering to the detailed protocols and quality control measures outlined in these application notes, researchers can confidently evaluate the efficacy of novel antimicrobial agents.
References
- 1. Cefalexin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. youtube.com [youtube.com]
- 6. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cephalexin (Keflet, Keflex, Keftab): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medsafe.govt.nz [medsafe.govt.nz]
- 15. micromasterlab.com [micromasterlab.com]
Application Notes and Protocols for In Vitro Efficacy Studies of Cefalexin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vitro models to assess the efficacy of Cefalexin, a first-generation cephalosporin (B10832234) antibiotic. The described methods are essential for determining antimicrobial susceptibility, understanding pharmacokinetic/pharmacodynamic (PK/PD) relationships, and guiding preclinical development.
Introduction to Cefalexin
Cefalexin is a β-lactam antibiotic that inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to bacterial cell lysis and death.[1][2][3] It is effective against many Gram-positive and some Gram-negative bacteria.[1][2] Accurate in vitro testing is crucial for determining its clinical utility and for monitoring the emergence of resistance.[2]
Mechanism of Action of Cefalexin
Cefalexin, a beta-lactam antibiotic, targets and irreversibly binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall.[2][4] These enzymes are critical for the cross-linking of peptidoglycan chains, which provides structural integrity to the cell wall.[4] By inhibiting PBPs, Cefalexin disrupts this process, leading to a weakened cell wall and subsequent cell death.[4]
Standard Susceptibility Testing
Standardized susceptibility testing is fundamental for evaluating the in vitro activity of Cefalexin. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these methods.[2]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that completely inhibits the visible growth of a microorganism.[2]
Experimental Protocol: Broth Microdilution
This method is used to determine the MIC of Cefalexin in a liquid growth medium.
Materials:
-
Cefalexin hydrochloride powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Microtiter plates (96-well)
-
Test organism (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Protocol Workflow:
Procedure:
-
Prepare Cefalexin Dilutions: Prepare a stock solution of Cefalexin. Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.[2]
-
Inoculum Preparation: From an 18-24 hour agar (B569324) plate, select 3-5 colonies of the test organism and suspend them in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[2]
-
Inoculation: Add the standardized inoculum to each well containing the Cefalexin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[2]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefalexin that completely inhibits visible bacterial growth.[2]
Data Presentation: Cefalexin MIC Breakpoints and Quality Control Ranges
| Organism/Strain | Method | CLSI QC Range (µg/mL) | EUCAST QC Range (µg/mL) | CLSI Interpretive Criteria (µg/mL) |
| Escherichia coli ATCC® 25922 | Broth Microdilution | 4 - 16 | 4 - 16 | Susceptible: ≤8, Intermediate: 16, Resistant: ≥32[5] |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 1 - 8[2] | Not specified | Not specified in provided results |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (30 µg) | Zone Diameter: 29-37 mm[5] | Not applicable | Not applicable |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 8 - 32[5] | Not specified | Not specified in provided results |
Note: Methicillin-resistant staphylococci and most enterococci are resistant to Cefalexin.[5]
Time-Kill Curve Analysis
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.[6]
Experimental Protocol: Time-Kill Assay
Materials:
-
Cefalexin
-
Appropriate broth medium (e.g., CAMHB)
-
Test organism
-
Spectrophotometer or plate reader
-
Agar plates for colony counting
Protocol Workflow:
Procedure:
-
Inoculum Preparation: Grow the test organism to the logarithmic phase in a suitable broth.
-
Assay Setup: Prepare tubes with broth containing Cefalexin at various concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x MIC). Inoculate the tubes with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
Incubation and Sampling: Incubate the tubes at 37°C, typically with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each tube.
-
Quantification: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each Cefalexin concentration. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.
Advanced In Vitro Models: Pharmacokinetic/Pharmacodynamic (PK/PD) Simulation
Advanced in vitro models, such as the hollow-fiber infection model, allow for the simulation of human pharmacokinetic profiles, providing a more clinically relevant assessment of antibiotic efficacy.[8][9][10]
Hollow-Fiber Infection Model (HFIM)
The HFIM is a two-compartment model that can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the human body.[8][9]
Experimental Protocol: HFIM for Cefalexin Efficacy
Materials:
-
Hollow-fiber cartridge (e.g., FiberCell Systems C2011)[8]
-
Peristaltic pump
-
Central reservoir for drug-containing medium
-
Diluent reservoir for drug-free medium
-
Waste reservoir
-
Test organism
-
Cefalexin
Procedure:
-
Model Setup: Condition the hollow-fiber cartridge with growth medium overnight.[11]
-
Inoculation: Inject a standardized bacterial inoculum (e.g., 0.5 McFarland suspension to achieve ~10⁶ CFU/mL) into the extracapillary space of the cartridge.[8][11]
-
Drug Administration: Administer Cefalexin into the central reservoir to simulate the peak plasma concentration (Cmax) of a human dose.[11]
-
PK Simulation: Use a computer-controlled pump system to infuse fresh medium from the diluent reservoir into the central reservoir and remove medium to a waste reservoir. This process simulates the elimination half-life of Cefalexin.[9]
-
Sampling: Collect samples from the extracapillary space at various time points to determine the bacterial density (CFU/mL) and assess changes in susceptibility (e.g., emergence of resistance).[11]
-
Data Analysis: Correlate the simulated Cefalexin concentration-time profile with the observed antibacterial effect.
Logical Relationship in HFIM:
Conclusion
The in vitro models described provide a comprehensive framework for evaluating the efficacy of Cefalexin. Starting with fundamental MIC determination and progressing to dynamic PK/PD models like the HFIM, researchers can generate robust data to inform clinical dosing strategies, combat antimicrobial resistance, and guide the development of new therapeutic agents.
References
- 1. Cefalexin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cephalexin? [synapse.patsnap.com]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic interactions between cephalexin and macrophages on different Staphylococcus aureus inoculum sizes: a tripartite in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fibercellsystems.com [fibercellsystems.com]
- 9. fibercellsystems.com [fibercellsystems.com]
- 10. A hollow fiber infection model to study intracellular and extracellular antibiotic activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling of Effective Antimicrobials to Reduce Staphylococcus aureus Virulence Gene Expression Using a Two-Compartment Hollow Fiber Infection Model [mdpi.com]
Application Notes and Protocols for Creating Metal Complexes of Cefalexin with Enhanced Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of Cefalexin metal complexes. The complexation of the broad-spectrum antibiotic Cefalexin with various metal ions has been shown to significantly enhance its antimicrobial activity, offering a promising strategy to combat drug-resistant pathogens.
Introduction
Cefalexin is a first-generation cephalosporin (B10832234) antibiotic effective against a wide range of Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] However, the emergence of antibiotic resistance, often mediated by β-lactamase enzymes that hydrolyze the β-lactam ring, has diminished its efficacy.
A promising approach to potentiate the activity of Cefalexin is through the formation of metal complexes.[2][3][4] The coordination of Cefalexin with metal ions can lead to compounds with modified physicochemical properties, such as increased lipophilicity, which can facilitate their transport across the bacterial cell membrane and protect the β-lactam ring from enzymatic degradation.[5] This can result in enhanced antibacterial activity and, in some cases, a broader spectrum of activity.[6][7] Furthermore, the formation of Schiff base derivatives of Cefalexin prior to complexation can lead to even more stable and biologically active metal complexes.[2][4][8]
This document outlines the techniques for synthesizing Cefalexin metal complexes, detailed protocols for their characterization, and methods for evaluating their enhanced biological activity.
Data Presentation: Properties of Cefalexin Metal Complexes
The following tables summarize the physicochemical properties and antibacterial activity of various Cefalexin metal complexes as reported in the literature.
Table 1: Physicochemical Characterization of Cefalexin Metal Complexes
| Complex | Color | M.p./Decomp. Temp. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |
| [Mn(cepha)Cl]·nH₂O | Pale Pink | >250 | 10.5 | 5.90 | Tetrahedral | [9] |
| [Co(cepha)Cl]·nH₂O | Blue | >250 | 12.3 | 4.60 | Tetrahedral | [9] |
| [Ni(cepha)Cl]·nH₂O | Green | >250 | 11.8 | 3.20 | Tetrahedral | [9] |
| [Cu(cepha)Cl]·nH₂O | Green | >250 | 13.5 | 1.95 | Tetrahedral | [9] |
| [Zn(cepha)Cl]·nH₂O | White | >250 | 14.2 | Diamagnetic | Tetrahedral | [9] |
| [Cd(cepha)Cl]·nH₂O | White | >250 | 15.1 | Diamagnetic | Tetrahedral | [9] |
| [Hg(cepha)Cl]·nH₂O | White | >250 | 16.0 | Diamagnetic | Tetrahedral | [10][9] |
| [Cr(Cefalexin)Cl₂(H₂O)₂] | Greenish-grey | 210-212 | 11.5 | 3.82 | Octahedral | [8] |
| [Fe(Cefalexin)Cl₂(H₂O)₂] | Brown | 195-197 | 10.7 | 5.89 | Octahedral | [8] |
| [Co(Isatin-Ceph)Cl₂H₂O] | Dark Brown | 105 | 10.25 | 4.88 | Octahedral | [11] |
| [Ni(Isatin-Ceph)Cl₂H₂O] | Green | 180 | 12.36 | 3.12 | Octahedral | [11] |
| [Cu(Isatin-Ceph)Cl₂H₂O] | Pale Green | 82 | 14.44 | 1.89 | Octahedral | [11] |
| [Zn(Isatin-Ceph)Cl₂H₂O] | Yellowish-White | 110 | 13.69 | Diamagnetic | Octahedral | [11] |
| [Mn(Isatin-Ceph)Cl₂H₂O] | Pale Brown | 95 | 9.85 | 5.76 | Octahedral | [11] |
Table 2: Antibacterial Activity of Cefalexin and its Metal Complexes (Inhibition Zone in mm)
| Compound | S. aureus | P. mirabilis | K. pneumoniae | S. enteritidis | P. aeruginosa | E. coli | Reference |
| Cefalexin | 20 | 23 | 21 | 22 | 0 | 24 | |
| [Mn(cepha)Cl] | 22 | 25 | 23 | 24 | 0 | 26 | |
| [Co(cepha)Cl] | 0 | 0 | 0 | 0 | 0 | 0 | |
| [Ni(cepha)Cl] | 0 | 0 | 0 | 0 | 0 | 0 | |
| [Cu(cepha)Cl] | 25 | 26 | 0 | 27 | 0 | 28 | |
| [Zn(cepha)Cl] | 23 | 24 | 0 | 25 | 0 | 27 | |
| [Cd(cepha)Cl] | 21 | 22 | 0 | 23 | 0 | 25 | |
| [Hg(cepha)Cl] | 24 | 25 | 22 | 26 | 15 | 27 |
Experimental Protocols
Protocol 1: Synthesis of Cefalexin Metal Complexes (e.g., [M(cepha)Cl]·nH₂O)
This protocol is adapted from the method described by Anacona et al. (2004).[10][9]
Materials:
-
Cefalexin monohydrate
-
Metal(II) chloride salts (e.g., MnCl₂·4H₂O, CoCl₂, NiCl₂, CuCl₂, ZnCl₂, CdCl₂, HgCl₂)
-
Methanol (B129727) (MeOH)
-
0.5 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Rotary evaporator
Procedure:
-
Dissolve 2 mmol of Cefalexin in 40 cm³ of methanol in a reaction flask.
-
Add 1 mmol of the respective metal(II) chloride salt to the solution.
-
Adjust the pH of the solution to 8.0 by the dropwise addition of 0.5 M NaOH with constant stirring.
-
Stir the reaction mixture at room temperature for approximately 8 hours.
-
Allow the mixture to stand overnight.
-
Reduce the volume of the solvent using a rotary evaporator until a precipitate is formed.
-
Collect the precipitate by filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of a Cefalexin-derived Schiff Base and its Metal Complexes
This protocol involves a two-step synthesis: first, the formation of a Schiff base, followed by complexation with metal ions.[11]
Part A: Synthesis of Cefalexin-Isatin Schiff Base
-
In a round-bottom flask, mix equimolar amounts (e.g., 500 mmol) of Cefalexin and isatin (B1672199) in 25 mL of ethanol (B145695).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Evaporate the solvent under vacuum to obtain the Schiff base precipitate.
-
Filter the product, wash with cold ethanol, and dry.
Part B: Synthesis of Schiff Base Metal Complexes
-
Dissolve equimolar amounts (e.g., 500 mmol) of the synthesized Schiff base and the appropriate metal salt in 30 mL of ethanol.
-
Reflux the reaction mixture for 5 hours.
-
Cool the solution, and collect the precipitated complex by filtration.
-
Wash the product with ethanol and dry.
Protocol 3: Characterization of Cefalexin Metal Complexes
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectra of Cefalexin and its metal complexes as KBr pellets in the range of 4000-400 cm⁻¹.[12]
-
Compare the spectra to identify shifts in the characteristic absorption bands of the carboxylate, amide, and amino groups, which indicate their involvement in coordination.[12]
2. UV-Visible Spectroscopy:
-
Dissolve the samples in a suitable solvent (e.g., DMSO).
-
Record the UV-Vis absorption spectra in the range of 200-800 nm.
-
Observe the π → π* and n → π* transitions of the ligand and any new charge-transfer bands that appear upon complexation.[10]
3. ¹H NMR Spectroscopy:
-
Dissolve the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II), Hg(II)) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H NMR spectra and analyze the chemical shifts of the protons to determine the coordination sites of the ligand.[10][9]
4. Molar Conductance Measurement:
-
Prepare 10⁻³ M solutions of the metal complexes in a suitable solvent (e.g., DMF or DMSO).
-
Measure the molar conductance at room temperature using a conductivity meter.
-
The values obtained will indicate whether the complexes are electrolytic or non-electrolytic in nature.[13]
5. Magnetic Susceptibility Measurement:
-
Measure the magnetic susceptibility of the solid complexes at room temperature using a Gouy balance or a vibrating sample magnetometer.
-
Calculate the effective magnetic moment (µeff) to determine the geometry and the number of unpaired electrons in the metal center.
6. Elemental Analysis:
-
Determine the percentage composition of C, H, N, and S in the complexes using a CHNS elemental analyzer.[12]
-
The results are used to confirm the stoichiometry of the synthesized complexes.
Protocol 4: Evaluation of Antibacterial Activity
This protocol is based on the paper disc diffusion method.[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar (B569324) medium
-
Sterile Petri dishes
-
Sterile paper discs (6 mm diameter)
-
Solutions of Cefalexin and its metal complexes of known concentration
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare nutrient agar plates.
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Impregnate sterile paper discs with a defined volume of the test solutions (Cefalexin and its metal complexes), positive control, and negative control.
-
Place the discs on the surface of the inoculated agar plates, ensuring sufficient distance between them.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
-
Compare the zones of inhibition of the metal complexes with that of free Cefalexin to determine the enhancement in antibacterial activity.
Mandatory Visualizations
Caption: Workflow for the synthesis of Cefalexin metal complexes.
Caption: Characterization workflow for Cefalexin metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Binding of transition metal ions [cobalt, copper, nickel and zinc] with furanyl-, thiophenyl-, pyrrolyl-, salicylyl- and pyridyl-derived cephalexins as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, Characterization and Biological Evaluation Study of Cephalexin (Ceph) and Isatin Schiff base and Its Complexation with Some Divalent Metal Ions [journals.ekb.eg]
- 12. tandfonline.com [tandfonline.com]
- 13. journalijsra.com [journalijsra.com]
Cefalexin in Combination Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key studies investigating cefalexin in combination with other antimicrobial agents. The following sections detail the synergistic interactions, clinical outcomes, and underlying mechanisms of these combination therapies. Detailed protocols for relevant in vitro and clinical experiments are provided to facilitate the replication and further exploration of these findings.
Cefalexin and Mecillinam (B1665348): A Synergistic Approach Against Gram-Negative Bacteria
The combination of cefalexin and mecillinam has demonstrated significant synergistic effects against a range of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Enterobacter sp., Serratia marcescens, and Proteus sp.[1]. This synergy arises from their complementary binding to different penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis.
Mechanism of Action: Complementary PBP Inhibition
Cefalexin primarily targets and inhibits PBP-1a and PBP-3 in E. coli, while mecillinam specifically binds to PBP-2[1]. The concurrent inhibition of these multiple PBPs leads to a more potent bactericidal effect than either agent alone, resulting in rapid cell lysis[1][2]. This combined action effectively disrupts the integrity of the bacterial cell wall.
Experimental Protocol: In Vitro Synergy Testing (Checkerboard Assay)
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
1.2.1. Materials
-
Cefalexin and Mecillinam stock solutions
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD600 readings)
1.2.2. Procedure
-
Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of cefalexin horizontally and mecillinam vertically in a 96-well plate. This creates a matrix of varying concentration combinations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each antibiotic alone for MIC determination and a growth control well without any antibiotic.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Cefalexin + FIC of Mecillinam Where:
-
FIC of Cefalexin = (MIC of Cefalexin in combination) / (MIC of Cefalexin alone)
-
FIC of Mecillinam = (MIC of Mecillinam in combination) / (MIC of Mecillinam alone)
-
1.2.3. Interpretation of Results
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Cefalexin and Trimethoprim-Sulfamethoxazole: Clinical Trial in Uncomplicated Cellulitis
A randomized clinical trial investigated the efficacy of adding trimethoprim-sulfamethoxazole to cefalexin for the treatment of uncomplicated cellulitis. The study aimed to determine if the addition of an agent with activity against methicillin-resistant Staphylococcus aureus (MRSA) would improve clinical outcomes[3][4][5].
Quantitative Data Summary
| Treatment Group | Per-Protocol Analysis Cure Rate | Modified Intention-to-Treat Analysis Cure Rate |
| Cefalexin + Trimethoprim-Sulfamethoxazole | 83.5% (182/218)[5] | 76.2% (189/248)[5] |
| Cefalexin + Placebo | 85.5% (165/193)[5] | 69.0% (171/248)[5] |
| Difference (95% CI) | -2.0% (-9.7% to 5.7%)[5] | 7.3% (-1.0% to 15.5%)[5] |
| P-value | 0.50[5] | 0.07[5] |
Table 1: Clinical Cure Rates in a Randomized Trial of Cefalexin with and without Trimethoprim-Sulfamethoxazole for Uncomplicated Cellulitis.
The study concluded that the addition of trimethoprim-sulfamethoxazole to cefalexin did not result in a statistically significant improvement in clinical cure rates in the per-protocol analysis[5].
Experimental Protocol: Randomized Controlled Trial
2.2.1. Study Design A multicenter, double-blind, randomized, placebo-controlled superiority trial[3][4].
2.2.2. Participant Population
-
Inclusion Criteria: Outpatients older than 12 years with uncomplicated cellulitis without a wound, purulent drainage, or abscess[5].
-
Exclusion Criteria: Known allergy to cephalosporins or sulfa drugs, pregnancy, breastfeeding, severe renal impairment, or current use of warfarin[6].
2.2.3. Treatment Regimen
-
Intervention Group: Cefalexin 500 mg four times daily for 7 days PLUS Trimethoprim-Sulfamethoxazole (160 mg/800 mg) two times daily for 7 days.
-
Control Group: Cefalexin 500 mg four times daily for 7 days PLUS a matching placebo two times daily for 7 days.
2.2.4. Outcome Measures
-
Primary Outcome: Clinical cure at 14 to 21 days after enrollment, defined as resolution of signs and symptoms of cellulitis such that no further antibiotic therapy was required.
-
Secondary Outcomes: Incidence of adverse events, need for hospitalization, and recurrence of skin infection.
Cefalexin and Kanamycin (B1662678): Synergistic Bactericidal Activity
The combination of cefalexin and kanamycin has been shown to exhibit synergistic bactericidal activity against major mastitis pathogens, including S. aureus, Streptococcus uberis, and E. coli[7][8].
Quantitative Data Summary
A study investigating the kill kinetics of this combination found that a fixed ratio of cefalexin to kanamycin (1.5:1 w/w) in Mueller-Hinton broth resulted in a clear synergistic bactericidal effect[7][8]. The combination also demonstrated enhanced killing activity in milk compared to either antibiotic alone[7][8]. Time-kill curve analysis showed a faster and greater reduction in bacterial counts at lower antibiotic concentrations with the combination therapy[9].
Experimental Protocol: Time-Kill Kinetic Assay
3.2.1. Materials
-
Cefalexin and Kanamycin stock solutions
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or sterile milk
-
Sterile test tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and plating (e.g., micropipettes, sterile saline, agar (B569324) plates)
3.2.2. Procedure
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic growth phase and adjust to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in the test medium (MHB or milk).
-
Assay Setup: Prepare test tubes with the following conditions:
-
Growth control (no antibiotic)
-
Cefalexin alone at a specific concentration (e.g., MIC)
-
Kanamycin alone at a specific concentration (e.g., MIC)
-
Cefalexin and Kanamycin in combination at the desired ratio and concentrations.
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates for 18-24 hours at 37°C.
-
Data Analysis: Count the number of colonies (CFU/mL) for each time point and condition. Plot the log10 CFU/mL against time for each experimental condition.
3.2.3. Interpretation of Results
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.
-
Indifference: A < 2 log10 change in CFU/mL between the combination and its most active constituent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and its most active constituent.
Other Investigated Combinations
-
Cefalexin and Alafosfalin: This combination has shown synergy against a range of bacteria. The effect is more pronounced in bacteria with reduced sensitivity to beta-lactams[10]. The mechanism involves both inhibitory and bacteriolytic actions[10].
These application notes and protocols are intended to serve as a guide for researchers. It is recommended to consult the original research articles for further details and to adapt the protocols as necessary for specific experimental conditions.
References
- 1. Synergistic effect of cephalexin with mecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of amdinocillin (mecillinam) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical trial: comparative effectiveness of cephalexin plus trimethoprim-sulfamethoxazole versus cephalexin alone for treatment of uncomplicated cellulitis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Cephalexin Plus Trimethoprim-Sulfamethoxazole vs Cephalexin Alone on Clinical Cure of Uncomplicated Cellulitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic interactions between cefalexin and kanamycin in Mueller-Hinton broth medium and in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kill rate of mastitis pathogens by a combination of cefalexin and kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. coreem.net [coreem.net]
Troubleshooting & Optimization
Overcoming Cefalexin resistance in laboratory bacterial strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Cefalexin resistance in laboratory bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cefalexin?
Cefalexin is a first-generation cephalosporin, a class of β-lactam antibiotics.[1] Its primary mode of action is to inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][3] Cefalexin achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[3][4]
Q2: What are the primary mechanisms of Cefalexin resistance in bacteria?
Bacteria have evolved several mechanisms to resist the effects of Cefalexin:
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of Cefalexin, rendering the antibiotic inactive.[1][2][5]
-
Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of Cefalexin to its target, thereby diminishing its efficacy.[2][5]
-
Efflux Pumps: Some bacteria possess efflux pumps, which are membrane proteins that actively transport Cefalexin out of the cell, preventing it from reaching a high enough concentration to be effective.[2][5]
-
Reduced Permeability: Changes in the bacterial cell membrane, such as modifications to porin channels in Gram-negative bacteria, can restrict the entry of Cefalexin into the cell.[5]
Troubleshooting Guides
Guide 1: Unexpected High Cefalexin MIC in a Susceptible Strain
Problem: My minimum inhibitory concentration (MIC) values for Cefalexin against a bacterial strain expected to be susceptible are consistently high.
| Potential Cause | Troubleshooting Steps |
| Inoculum Effect | 1. Ensure the turbidity of the bacterial suspension is accurately adjusted to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[6] 2. Use a photometric device for greater accuracy in turbidity measurement.[6] 3. Prepare the inoculum from 3-4 fresh, well-isolated colonies of the same morphology.[6] |
| Expired or Improperly Stored Cefalexin | 1. Check the expiration date of the Cefalexin stock. 2. Verify that the Cefalexin stock solution and powder have been stored according to the manufacturer's instructions. |
| Presence of β-lactamase-producing subpopulations | 1. Streak the culture on a fresh agar (B569324) plate to check for mixed colony morphologies, which could indicate a heterogeneous population.[7] 2. Perform a nitrocefin (B1678963) test to screen for β-lactamase production. |
| Incorrect Testing Medium | 1. Ensure the use of cation-adjusted Mueller-Hinton Broth (CAMHB) for standard susceptibility testing.[8] 2. For fastidious organisms like Haemophilus influenzae, use Haemophilus Test Medium (HTM).[6] |
Guide 2: Inconsistent Results in Cefalexin Synergy Testing
Problem: I am getting variable or non-reproducible Fractional Inhibitory Concentration (FIC) indices from my checkerboard assays.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | 1. Use a multichannel pipette for serial dilutions to improve consistency.[8] 2. Ensure proper mixing of reagents in each well of the microtiter plate. |
| Inaccurate MIC Determination | 1. Re-determine the MIC of each drug individually before performing the synergy test. The checkerboard setup should bracket the MIC of each compound.[9] 2. Include appropriate controls: wells with no drugs, each drug alone, and a sterility control (no bacteria).[9] |
| Bacterial Inoculum Variability | 1. Prepare a fresh bacterial inoculum for each experiment, standardized to a 0.5 McFarland standard.[9] |
| Incorrect Incubation Conditions | 1. Incubate plates at 35°C ± 2°C for 18-24 hours.[8] 2. Ensure proper atmospheric conditions if testing anaerobic or microaerophilic bacteria. |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[10]
Materials:
-
Cefalexin stock solution
-
Partner antimicrobial agent stock solution
-
Test bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Sterile 96-well microtiter plates[8]
-
Multichannel pipette
-
Incubator (35°C ± 2°C)[8]
Methodology:
-
Prepare Bacterial Inoculum: From an overnight culture, suspend 3-5 isolated colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]
-
Prepare Drug Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of Cefalexin horizontally (e.g., across columns 1-10).[9]
-
Perform serial two-fold dilutions of the partner agent vertically (e.g., down rows A-G).[9]
-
Row H should contain only the dilutions of Cefalexin, and column 11 should contain only the dilutions of the partner agent to determine their individual MICs.[9] Column 12 serves as a growth control (no drug).
-
-
Inoculation: Inoculate each well with the prepared bacterial suspension. The final volume in each well should be 200 µL.[9]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[8]
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.[9]
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing growth inhibition.
-
FIC Index Calculation:
FIC Index = FIC of Cefalexin + FIC of Partner Agent
Where:
-
FIC of Cefalexin = (MIC of Cefalexin in combination) / (MIC of Cefalexin alone)
-
FIC of Partner Agent = (MIC of Partner Agent in combination) / (MIC of Partner Agent alone)
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy[10] |
| > 0.5 to 4.0 | Additive or Indifference[10] |
| > 4.0 | Antagonism[10] |
Sample Data: FIC Index Calculation for Cefalexin and Agent X against E. coli
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC |
| Cefalexin | 16 | 4 | 4/16 = 0.25 |
| Agent X | 8 | 2 | 2/8 = 0.25 |
| FIC Index | 0.5 |
In this example, the FIC Index of 0.5 indicates a synergistic interaction between Cefalexin and Agent X.
Visualizations
Caption: Mechanisms of bacterial resistance to Cefalexin.
Caption: Experimental workflow for a checkerboard synergy assay.
Caption: Troubleshooting logic for high Cefalexin MIC results.
References
- 1. Cefalexin - Wikipedia [en.wikipedia.org]
- 2. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cephalexin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. benchchem.com [benchchem.com]
- 7. Acquired and Native Resistance of Staphylococcus aureus to Cephalexin and Other β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Strategies to Inhibit β-Lactamase Activity Against Cefalexin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on inhibiting β-lactamase activity against the antibiotic Cefalexin.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures.
Question: My β-lactamase inhibitor screening assay shows inconsistent results or high background noise. What are the possible causes and solutions?
Answer: Inconsistent results or high background noise in β-lactamase inhibitor screening assays can stem from several factors. Here are common causes and troubleshooting steps:
-
Reagent Preparation and Handling:
-
Issue: Improperly dissolved compounds or inhibitors.
-
Solution: Ensure complete dissolution of test compounds and inhibitors in an appropriate solvent, such as DMSO.[1] Create a fresh set of dilutions for each experiment.
-
Issue: Reagent degradation.
-
Solution: Aliquot reagents like β-lactamase and substrate (e.g., Nitrocefin) upon receipt and store them at the recommended temperature (-20°C) to avoid repeated freeze-thaw cycles.[1] Warm reagents to room temperature before use.[1]
-
-
Assay Conditions:
-
Issue: Incorrect incubation times or temperatures.
-
Solution: Adhere strictly to the recommended incubation times and temperatures specified in your assay protocol.[1] For kinetic assays, ensure the plate reader is equilibrated to the correct temperature.
-
Issue: Solvent interference.
-
Solution: If your test compounds are dissolved in a solvent like DMSO, ensure the final concentration in the assay well is low (typically ≤1-2%) to prevent enzyme inhibition or other artifacts.[1] Always include a solvent control with the same concentration of solvent as the test wells.[1]
-
-
Instrumentation and Measurement:
-
Issue: Incorrect wavelength settings on the spectrophotometer.
-
Solution: Verify that the plate reader is set to the correct wavelength for detecting the product of the reporter substrate (e.g., 490 nm for hydrolyzed Nitrocefin).[1][2][3]
-
Issue: Bubbles in the microplate wells.
-
Solution: Centrifuge the plate briefly before reading to remove any bubbles that could interfere with absorbance readings.
-
Question: I am not observing any inhibition of β-lactamase activity with my test compounds. How can I confirm if the issue is with the compounds or the assay itself?
Answer: When test compounds show no inhibitory activity, it's crucial to validate the assay setup.
-
Positive Control: Always include a known β-lactamase inhibitor as a positive control.[1] Clavulanic acid is a commonly used inhibitor for many Class A β-lactamases.[4] If the positive control shows the expected inhibition, it confirms that the enzyme, substrate, and buffer are all functioning correctly.
-
Enzyme Activity Control: A control well with only the β-lactamase and substrate (without any inhibitor) should show a robust signal, indicating the enzyme is active.[1]
-
Compound Concentration: The lack of inhibition could be due to the test compound concentration being too low. It is advisable to test a range of concentrations to determine the IC50 value.[3]
-
β-Lactamase Class Specificity: β-lactamase inhibitors can have specificity for different classes of β-lactamases (A, B, C, and D).[5][6] Your test compounds may not be effective against the specific class of β-lactamase you are using. Consider testing against a panel of β-lactamases from different classes.
Question: My kinetic analysis of a potential β-lactamase inhibitor is yielding non-linear progress curves. What does this indicate and how should I analyze the data?
Answer: Non-linear progress curves in enzyme kinetic studies often suggest a time-dependent or irreversible inhibition mechanism, which is common for some β-lactamase inhibitors like clavulanic acid.[4]
-
Mechanism of Inhibition: This type of curve can indicate that the inhibitor forms a covalent bond with the enzyme, leading to irreversible inactivation.[4][7] The initial phase of the curve may represent the formation of a reversible enzyme-inhibitor complex, followed by a slower, time-dependent inactivation.
-
Data Analysis: For such inhibitors, standard Michaelis-Menten kinetics may not be appropriate. Instead, you should analyze the data using models for time-dependent inhibition to determine kinetic parameters such as the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_I).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for overcoming β-lactamase-mediated resistance to Cefalexin?
A1: The most common strategy is the co-administration of Cefalexin with a β-lactamase inhibitor.[8][9] These inhibitors bind to the β-lactamase enzyme and inactivate it, allowing the β-lactam antibiotic (Cefalexin) to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect.[10][11] Another strategy involves the development of new β-lactam antibiotics that are inherently more stable to hydrolysis by β-lactamases.[12][13]
Q2: Which β-lactamase inhibitors are commonly used or studied in combination with cephalosporins like Cefalexin?
A2:
-
Clavulanic Acid: This is a widely used β-lactamase inhibitor, often combined with penicillins like amoxicillin.[14][15] Its combination with cephalexin (B21000) has also been explored and is used in some formulations.[8][9] Clavulanic acid is a potent inhibitor of many Class A β-lactamases.[4]
-
Avibactam: A newer, non-β-lactam β-lactamase inhibitor with a broader spectrum of activity. It is often combined with third-generation cephalosporins like ceftazidime.[16][17] Avibactam can inhibit Class A, Class C, and some Class D β-lactamases.[17]
-
Tazobactam and Sulbactam: These are other established β-lactamase inhibitors, though they are more commonly paired with penicillins.[18][19]
Q3: How do I determine the IC50 value of a potential β-lactamase inhibitor?
A3: The half-maximal inhibitory concentration (IC50) is determined by measuring the activity of the β-lactamase at various concentrations of the inhibitor. A dose-response curve is then generated by plotting the percent inhibition of enzyme activity against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity. This is typically calculated using non-linear regression analysis of the dose-response curve.
Q4: What are the different classes of β-lactamases, and why is this classification important for inhibitor development?
A4: β-lactamases are broadly classified into four molecular classes: A, B, C, and D.[5][6]
-
Classes A, C, and D: These are serine β-lactamases that utilize a serine residue in their active site for catalysis.[5][6]
-
Class B: These are metallo-β-lactamases that require zinc ions for their activity.[5][6]
This classification is crucial because inhibitors often have different activities against different classes. For example, clavulanic acid is effective against many Class A enzymes but not against Class B metallo-β-lactamases.[15] Therefore, a key strategy in drug development is to design broad-spectrum inhibitors or cocktails of inhibitors that are effective against multiple classes of β-lactamases.
Quantitative Data Summary
Table 1: Kinetic Parameters of Selected β-Lactamase Inhibitors Against FOX-4 β-Lactamase (Class C)
| Inhibitor | K_i (μM) |
| Aztreonam | 0.04 ± 0.01 |
| BAL30072 | 0.66 ± 0.03 |
| Ertapenem | 0.27 ± 0.05 |
| Imipenem | 2.3 ± 0.3 |
| BAL29880 | 8.9 ± 0.5 |
Data extracted from a study on FOX-4 β-lactamase inhibition.[7]
Table 2: Kinetic Constants for Clavulanic Acid Inactivation of R-factor β-Lactamases (Class A)
| Enzyme | K_i (μM) | k_6 (s⁻¹) |
| TEM-1 | 0.8 | 0.027 |
| TEM-2 | 0.7 | 0.03 |
| Pitton's type 2 | 0.6 | 0.046 |
Data from a kinetic analysis of clavulanic acid inactivation.[4]
Experimental Protocols
Protocol 1: Screening of β-Lactamase Inhibitors using a Colorimetric Assay
This protocol is adapted from commercially available β-lactamase inhibitor screening kits.[1][19]
1. Reagent Preparation:
- Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
- Prepare a working solution of the inhibitor by diluting the stock solution in β-Lactamase Assay Buffer to 5 times the final desired concentration.
- Reconstitute the β-lactamase enzyme in the assay buffer as per the manufacturer's instructions and keep it on ice.
- Prepare the substrate solution (e.g., Nitrocefin) in the assay buffer.
2. Assay Procedure:
- In a 96-well microplate, add the following to designated wells:
- Sample Wells: 20 µL of the 5X inhibitor working solution.
- Positive Control Well: 20 µL of a known inhibitor (e.g., Clavulanic Acid).
- Enzyme Control Well (No Inhibition): 20 µL of Assay Buffer.
- Solvent Control Well: 20 µL of the solvent used for the inhibitor at the same final concentration.
- Prepare a master mix containing the β-lactamase enzyme in the assay buffer.
- Add 50 µL of the enzyme master mix to each well.
- Incubate the plate at 25°C for 10 minutes.
- Prepare a reaction mix containing the substrate.
- Add 30 µL of the reaction mix to each well to start the reaction.
- Immediately measure the absorbance at 490 nm in a microplate reader in kinetic mode for 10-30 minutes, taking readings every minute.
3. Data Analysis:
- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
- Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_enzyme_control - V_inhibitor) / V_enzyme_control] * 100
- Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
Protocol 2: Determination of Cefalexin Degradation by β-Lactamase using RP-HPLC
This protocol is based on a method to determine the inactivation of Cefalexin.[20][21]
1. Sample Preparation:
- Prepare a standard solution of Cefalexin in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2).
- To the Cefalexin solution, add a specific amount of β-lactamase solution (e.g., 0.5 mL of a commercial β-lactamase preparation to 50 mg of Cefalexin).
- Incubate the mixture for a defined period (e.g., 90 minutes) at a controlled temperature to allow for enzymatic degradation.
- Prepare a control sample of Cefalexin solution without the addition of β-lactamase.
2. RP-HPLC Analysis:
- Mobile Phase: Prepare an appropriate mobile phase for the separation of Cefalexin and its degradation products.
- Column: Use a suitable C18 reverse-phase HPLC column.
- Injection: Inject a fixed volume of the incubated sample and the control sample into the HPLC system.
- Detection: Monitor the elution profile at a specific wavelength (e.g., the λmax of Cefalexin).
3. Data Analysis:
- Compare the peak area of the Cefalexin peak in the enzyme-treated sample to that of the control sample.
- A significant decrease in the Cefalexin peak area in the treated sample indicates enzymatic degradation.
- The percentage of degradation can be calculated as: % Degradation = [(Area_control - Area_sample) / Area_control] * 100
Visualizations
Caption: Workflow for β-Lactamase Inhibitor Discovery.
Caption: Mechanism of β-Lactamase Action on Cefalexin.
Caption: Strategy of β-Lactamase Inhibition.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 6. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A kinetic analysis of the inhibition of FOX-4 β-lactamase, a plasmid-mediated AmpC cephalosporinase, by monocyclic β-lactams and carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clavulanic Acid+cephalexin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 9. 1816. Effectiveness of Cephalexin and Clavulanic Acid Fixed-Dose Combination (FDC), Amoxicillin and Clavulanic Acid FDC, and Cefuroxime in Indian Patients with Dental Infections: Subset Analysis of Patients with and without Comorbidities from Real-World Retrospective Electronic Medical Records - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. accpjournals.onlinelibrary.wiley.com [accpjournals.onlinelibrary.wiley.com]
- 13. droracle.ai [droracle.ai]
- 14. Comparative study of amoxicillin-clavulanic acid and cephalexin in the treatment of bacteriuria during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 16. drugs.com [drugs.com]
- 17. Ceftazidime/avibactam - Wikipedia [en.wikipedia.org]
- 18. journals.asm.org [journals.asm.org]
- 19. cohesionbio.com [cohesionbio.com]
- 20. scispace.com [scispace.com]
- 21. Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Technical Support Center: Synthesis of Cefalexin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cefalexin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Cefalexin and its derivatives?
A1: The two main industrial methods for synthesizing Cefalexin and its derivatives are chemical synthesis and enzymatic synthesis.[1] Enzymatic synthesis is often preferred as it is considered a "greener" and more efficient method, frequently resulting in higher yields and purity.[1]
Q2: What are the key starting materials for Cefalexin synthesis?
A2: The core synthesis revolves around the acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with an activated derivative of D-(-)-α-phenylglycine.[1] For enzymatic synthesis, D-phenylglycine methyl ester (PGME) is a common acylating agent, while D-phenylglycyl chloride hydrochloride is often used in chemical synthesis.[1]
Q3: What are the typical reaction conditions for enzymatic synthesis?
A3: Enzymatic synthesis is generally carried out in an aqueous medium using an immobilized penicillin G acylase (IPGA) as the catalyst.[1] The reaction is typically maintained at a controlled pH between 6.0 and 7.2 and a temperature between 15°C and 25°C.[1]
Q4: How can I monitor the progress of the synthesis reaction?
A4: High-Performance Liquid Chromatography (HPLC) is a standard analytical method for monitoring the reaction progress. It allows for the quantification of reactants (7-ADCA, PGME), the product (Cefalexin derivative), and major by-products.
Q5: What are some common impurities encountered in Cefalexin synthesis?
A5: Impurities can originate from starting materials, side reactions, or degradation of the final product.[1] Common process-related impurities include unreacted 7-ADCA, D-(-)-α-Phenylglycine from hydrolysis, Cefalexin dimers, and the Δ²-Cephalexin isomer.[1]
Troubleshooting Guides
Low Reaction Yield
Problem: The yield of the Cefalexin derivative is significantly lower than expected.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low Cefalexin derivative yield.
| Possible Cause | Recommended Action |
| Suboptimal Enzyme Activity | Verify Enzyme Integrity: Run SDS-PAGE to check for enzyme degradation. Optimize storage conditions (e.g., -80°C in a suitable buffer).[2] Confirm Enzyme Loading: Ensure the correct amount of immobilized enzyme is used. An insufficient amount will lead to a slow reaction rate and incomplete conversion. |
| Incorrect Reaction pH | Calibrate pH Meter: Ensure your pH meter is accurately calibrated. Maintain Optimal pH: The optimal pH for enzymatic synthesis is typically between 6.0 and 7.2.[1] Deviations can significantly reduce enzyme activity and increase hydrolysis of the acyl donor. |
| Suboptimal Reaction Temperature | Verify Temperature Control: Ensure the reaction vessel's temperature is accurately maintained. Optimize Temperature: While lower temperatures can favor the synthesis-to-hydrolysis ratio, they also slow down the reaction rate.[3] The optimal temperature is usually between 15-25°C.[1] |
| Incorrect Substrate Molar Ratio | Verify Stoichiometry: A higher molar ratio of the acyl donor (e.g., PGME) to the nucleus (7-ADCA) can increase the product yield.[4] Ratios of 3:1 (PGME:7-ADCA) or higher have been shown to improve yield. |
| Poor Substrate Quality | Check Purity: Use high-purity starting materials. Impurities in 7-ADCA or the acyl donor can inhibit the enzyme or lead to side reactions. |
| Product Inhibition | In-situ Product Removal: High concentrations of the synthesized Cefalexin derivative can inhibit the enzyme.[5] Consider strategies for in-situ product removal, such as crystallization or extraction. |
Product Purification Issues
Problem: Difficulty in obtaining a pure, crystalline product.
| Possible Cause | Recommended Action |
| Product is Oily or Fails to Crystallize | Adjust pH: Cefalexin and its derivatives are zwitterionic, with minimum solubility at their isoelectric point (pI), which is around pH 4.2-5.0.[1] Slowly adjusting the pH of the aqueous solution to the pI is crucial for inducing precipitation.[1] Use an Anti-Solvent: Adding a suitable anti-solvent, such as n-butanol, can promote crystallization.[1] Seeding: Introduce seed crystals of the pure product to initiate crystallization.[1] |
| High Levels of Unreacted Starting Materials in the Final Product | Optimize Reaction Time: Monitor the reaction by HPLC to ensure it has gone to completion. Improve Purification: Recrystallization is a primary method for purification.[1] Dissolving the crude product in an acidic aqueous solution (pH < 2.4) and then slowly neutralizing it can effectively remove unreacted 7-ADCA and other impurities.[1] |
| Presence of By-products | Control Reaction Conditions: Side reactions, such as the hydrolysis of the acyl donor, can be minimized by maintaining optimal pH and temperature.[3] Chromatographic Purification: If recrystallization is insufficient, consider chromatographic techniques for purification, although this may be less feasible on a large scale. |
Data Presentation
Table 1: Effect of Reaction Parameters on Enzymatic Synthesis Yield of Cefalexin
| Parameter | Condition | Cefalexin Yield (%) | Reference |
| PGME:7-ADCA Molar Ratio | 1:1 | ~40% (7-ADCA Conversion) | [6] |
| 3:1 | >80% | ||
| 10:1 | >99% (7-ADCA Conversion) | [6] | |
| Temperature | 273 K (0°C) | High Yield and S/H Ratio | [3] |
| 298 K (25°C) | Lower Yield and S/H Ratio | [3] | |
| pH | 6.5 | High Conversion Ratio (>95%) | [7] |
| 7.5 | High Yield in aqueous medium | ||
| 8.0 | Lower Yield and S/H Ratio | [8] |
S/H Ratio: Synthesis to Hydrolysis Ratio
Experimental Protocols
Enzymatic Synthesis of Cefalexin
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
7-amino-3-deacetoxycephalosporanic acid (7-ADCA)
-
D-phenylglycine methyl ester hydrochloride (PGME·HCl)
-
Immobilized penicillin G acylase (IPGA)
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment)
Procedure:
-
Suspend 7-ADCA in deionized water in a temperature-controlled reaction vessel.
-
In a separate container, dissolve PGME·HCl in deionized water.
-
Add the PGME solution to the 7-ADCA suspension.
-
Adjust the pH of the mixture to the desired value (e.g., 6.5) using an ammonia solution.
-
Add the immobilized penicillin G acylase to initiate the reaction.
-
Maintain the reaction at a constant temperature (e.g., 20°C) with gentle stirring.
-
Monitor the pH throughout the reaction and add ammonia solution as needed to maintain the setpoint.
-
Monitor the reaction progress by taking samples periodically for HPLC analysis.
-
Once the reaction is complete (as determined by HPLC), separate the immobilized enzyme by filtration.
-
The Cefalexin product, which precipitates out of the solution, can be isolated by filtration.[1]
-
Wash the crude product with deionized water and then with a solvent like acetone (B3395972) to remove residual water.[1]
-
Dry the final product under vacuum.[1]
Workflow for Enzymatic Synthesis of Cefalexin
Caption: General workflow for the enzymatic synthesis of Cefalexin.
Purification of Cefalexin Derivative by Crystallization
Materials:
-
Crude Cefalexin derivative
-
Dilute Hydrochloric Acid (e.g., 1N HCl)
-
Dilute Sodium Hydroxide (e.g., 1N NaOH) or Ammonia solution
-
n-Butanol (or another suitable anti-solvent)
-
Seed crystals of pure Cefalexin derivative
Procedure:
-
Dissolve the crude Cefalexin derivative in an acidic aqueous solution, adjusting the pH to below 2.4 with dilute HCl.[1]
-
Add a suitable anti-solvent, such as n-butanol, to create a biphasic system.[1]
-
Add seed crystals of the pure product to the solution.[1]
-
Slowly neutralize the solution by adding dilute NaOH or ammonia solution dropwise while stirring.
-
Monitor the pH and continue neutralization until a pH of approximately 4.0-5.0 is reached to induce crystallization.[1]
-
Allow the mixture to stir at a controlled temperature to allow for complete crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with cold deionized water and then with a suitable solvent to aid drying.
-
Dry the purified crystals under vacuum.
HPLC Method for Reaction Monitoring
This is a general method and may need to be adapted for specific Cefalexin derivatives.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., sodium phosphate (B84403) or sodium acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10] A common mobile phase is a mixture of methanol (B129727) and 0.1M sodium acetate buffer (75:25 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm or 240nm.
-
Injection Volume: 20 µL
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction immediately (e.g., by adding a strong acid or by rapid dilution in the mobile phase).
-
Centrifuge or filter the sample to remove any solids (including the immobilized enzyme).
-
Dilute the supernatant with the mobile phase to a suitable concentration for HPLC analysis.
Signaling Pathway: Competing Reactions in Enzymatic Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modeling of the enzymatic kinetic synthesis of cephalexin--influence of substrate concentration and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Reactor Design and Optimization of α-Amino Ester Hydrolase- Catalyzed Synthesis of Cephalexin [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Addressing variability in Cefalexin minimum inhibitory concentration (MIC) assays
Welcome to the technical support center for Cefalexin Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to variability in Cefalexin MIC results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable quality control (QC) ranges for Cefalexin MIC testing?
A1: Quality control is crucial for ensuring the accuracy and reproducibility of your MIC assays. Standard QC strains with established Cefalexin MIC ranges should be tested with each batch of experiments. The acceptable ranges according to the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are summarized below.[1]
Q2: My MIC values for Cefalexin are inconsistent between experiments. What are the most common causes?
A2: Inconsistent MIC results for Cefalexin can stem from several factors. The most common sources of variability include:
-
Inoculum Preparation: Variation in the density of the bacterial suspension is a primary cause of fluctuating MICs. An inoculum that is too dense can lead to artificially high MICs, while a diluted inoculum can result in falsely low values.[2]
-
Media Composition: The type of media, batch-to-batch variability, and cation concentration (especially Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth) can significantly impact the activity of Cefalexin.[2]
-
Cefalexin Preparation and Storage: Degradation of the compound due to improper storage (e.g., temperature, light exposure) or errors in preparing stock solutions and serial dilutions will lead to unreliable results.[2]
-
Incubation Conditions: Fluctuations in incubation temperature or duration can affect bacterial growth rates and, consequently, the apparent MIC.[2]
-
Endpoint Reading: Subjectivity in visually determining the "no growth" well, especially in cases of trailing endpoints or "skipped wells," can introduce variability.[2]
Q3: What are "skipped wells" and how should I interpret them?
A3: "Skipped wells" refer to a phenomenon where a well with a higher concentration of Cefalexin shows bacterial growth, while a well with a lower concentration does not. This can be caused by:
-
Contamination of a single well.
-
Pipetting errors during serial dilution.
-
Precipitation of the antibiotic at higher concentrations.[2]
-
The paradoxical effect (Eagle effect), where some bactericidal agents are less effective at very high concentrations.[3]
If you observe skipped wells, it is recommended to check for contamination and repeat the test, paying close attention to your pipetting technique.[3][4]
Q4: I am observing "trailing endpoints" in my assay. How should I determine the MIC?
A4: Trailing endpoints are characterized by reduced but persistent bacterial growth over a range of Cefalexin concentrations, making it difficult to determine the true MIC. This can be influenced by the testing medium's pH.[5][6] For results with trailing, it is important to follow a standardized reading procedure. The MIC should be recorded as the lowest concentration of Cefalexin that causes a significant inhibition of growth compared to the growth control well.
Data Presentation
Table 1: Quality Control Ranges for Cefalexin MIC Assays
| Quality Control Strain | Testing Method | CLSI QC Range (µg/mL) | EUCAST QC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Broth Microdilution | 4 - 16 | 4 - 16 |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 1 - 8 | Not Specified |
Data sourced from CLSI and EUCAST guidelines.[1][4]
Table 2: Cefalexin MIC Breakpoints for Veterinary Isolates (CLSI)
| Isolate Source | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Canine | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL |
This data is essential for interpreting the clinical relevance of MIC values.[1]
Troubleshooting Guides
Issue 1: MIC for Quality Control (QC) Strain is Out of Range
If the MIC for your QC strain (e.g., E. coli ATCC® 25922) is consistently too high or too low, this indicates a systemic issue with your assay. Use the following workflow to diagnose the problem.
Issue 2: High Variability in MICs for Test Isolates (QC is in range)
If your QC results are acceptable, but you see significant variability in the MICs for your experimental isolates, the issue is likely specific to the isolates or their handling.
Experimental Protocols
Broth Microdilution Method for Cefalexin MIC Determination
This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing.[1]
-
Preparation of Cefalexin Stock Solution:
-
Prepare a stock solution of Cefalexin at a concentration of at least 1000 µg/mL.
-
The solvent used should be appropriate for Cefalexin (e.g., phosphate (B84403) buffer, pH 6.0).[3]
-
Sterilize the stock solution by membrane filtration if necessary.
-
-
Preparation of Microdilution Plates:
-
Aseptically dispense Cation-Adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the Cefalexin stock solution directly in the microtiter plate to achieve the desired final concentration range. The final volume in each well before adding the inoculum should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum in broth without Cefalexin) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
-
Determination of MIC and Interpretation:
References
- 1. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. benchchem.com [benchchem.com]
- 5. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Cefalexin Precipitation in Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and prevent the issue of Cefalexin precipitation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for Cefalexin precipitation in my culture media?
Cefalexin precipitation is typically caused by exceeding its solubility limits due to several physicochemical factors. The most common reasons include:
-
pH of the Solution: Cefalexin is a zwitterionic molecule, containing both acidic and basic groups.[1] Its solubility is lowest at its isoelectric point (pI), which is approximately pH 4.5 to 5.[1][2] While most culture media are buffered to a physiological pH of ~7.2-7.4, preparing stock solutions in unbuffered water or adding them to acidic media can cause the pH to drop near the pI, leading to precipitation.
-
High Concentration: The solubility of Cefalexin in water at room temperature is relatively low, typically around 1-2 mg/mL.[1][2] Preparing stock solutions or final working solutions that exceed this concentration can result in precipitation.
-
Temperature: Temperature shifts can significantly impact solubility.[3] Storing concentrated stock solutions at refrigerated temperatures (2-8°C) can cause the compound to fall out of solution.[2] Conversely, elevated temperatures can accelerate the degradation of Cefalexin, which may also lead to the formation of less soluble degradation products.[4][5]
-
Improper Stock Solution Preparation: Using a solvent in which Cefalexin has limited solubility, or failing to ensure the compound is fully dissolved before storage or use, is a common cause of precipitation. Additionally, repeated freeze-thaw cycles of stock solutions can accelerate degradation and reduce stability.[2]
Q2: Which solvent should I use to prepare my Cefalexin stock solution?
The choice of solvent depends on the desired concentration and storage duration:
-
Sterile Water or Buffered Solutions (e.g., PBS): For immediate use or short-term storage, sterile water or a physiological buffer like PBS (pH 7.2) is suitable.[2][6] The solubility in PBS (pH 7.2) is approximately 2 mg/mL.[6] To achieve higher aqueous concentrations (up to 10 mg/mL), gentle warming to 37°C and/or sonication may be required to fully dissolve the powder.[7][8] However, aqueous solutions are not recommended for storage for more than one day.[2][6]
-
Dimethyl Sulfoxide (DMSO): For higher concentration stock solutions and long-term storage, DMSO is a better option.[2] It is important to use fresh, high-quality DMSO, as absorbed moisture can reduce solubility.[2][9] Remember to keep the final concentration of DMSO in the culture medium low (typically <0.5% v/v) to avoid cellular toxicity.
Q3: What are the optimal storage conditions for Cefalexin stock solutions?
Proper storage is critical to maintain the stability and prevent the degradation of Cefalexin.
-
Aqueous Solutions: Should be prepared fresh for each experiment. Storage for more than 24 hours is not recommended.[2][6]
-
DMSO or Concentrated Aqueous Solutions: For long-term storage, solutions should be filter-sterilized (if aqueous), dispensed into single-use aliquots to avoid repeated freeze-thaw cycles, and stored frozen.[2] Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[2][10]
Q4: Can Cefalexin interact with other components in the culture medium?
While specific interactions are not extensively documented in standard culture media, general principles suggest potential issues. Media are complex mixtures of salts, amino acids, vitamins, and proteins. High concentrations of divalent cations or significant changes in ionic strength could potentially affect the solubility of any dissolved compound, including Cefalexin. Furthermore, Cefalexin degradation can be accelerated under certain oxidative or hydrolytic conditions, which could be influenced by media components.[11][12]
Quantitative Data Summary
The solubility of Cefalexin is dependent on the solvent, pH, and temperature. The data below is compiled from various sources to provide a reference for preparing solutions.
| Solvent | pH | Temperature | Solubility | Citation(s) |
| Water | Neutral | Room Temperature | ~1-2 mg/mL | [1][2] |
| Water | Neutral | 25°C | 12.5 g/L (12.5 mg/mL) | [13] |
| Water | Neutral | Not Specified | ≥8.7 mg/mL | [7] |
| PBS | 7.2 | Not Specified | ~2 mg/mL | [6] |
| DMSO | N/A | Not Specified | ~1-5 mg/mL | [9] |
| 1 M NH₄OH | Alkaline | Not Specified | 50 mg/mL | [13] |
Note: Solubility can often be increased by gentle warming and/or sonication.[7][8] Always verify that the compound is fully dissolved before use.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately after adding stock solution to media. | Localized High Concentration: The stock solution is too concentrated, causing Cefalexin to crash out upon contact with the aqueous medium. pH Shock: The pH of the stock solution (especially if unbuffered) is significantly different from the media's pH, pushing the local pH near Cefalexin's isoelectric point (~4.5-5).[2] | 1. Add Slowly: Add the stock solution dropwise into the vortex of the stirring media to ensure rapid and even dispersal. 2. Warm the Media: Pre-warm the culture media to 37°C before adding the Cefalexin stock. 3. Use a More Dilute Stock: Prepare a less concentrated stock solution to increase the volume added, which aids in mixing. |
| Fine, crystalline precipitate appears after refrigeration or incubation. | Temperature-Dependent Solubility: The concentration is too high to remain in solution at a lower storage temperature (e.g., 4°C).[2] Evaporation: Water loss from the culture vessel during incubation increases the concentration of all solutes, potentially exceeding the solubility limit. | 1. Prepare Fresh: Prepare Cefalexin-containing media immediately before use. Do not store supplemented media at 4°C if using high concentrations. 2. Check Solubility Limits: Ensure the final working concentration is well below the known solubility limit at the intended storage/incubation temperature. 3. Maintain Humidity: Ensure proper humidification in the incubator and use sealed flasks or plates to minimize evaporation. |
| Media becomes cloudy, but the precipitate is amorphous, not crystalline. | Chemical Degradation: Cefalexin may be degrading due to inappropriate pH, high temperature, or light exposure, forming insoluble byproducts.[2][11] Salt Precipitation: Interaction with high concentrations of salts (e.g., phosphates, calcium) in the medium. | 1. Prepare Fresh Stock Solutions: Discard old stock solutions. Degradation can occur even when frozen if stored improperly or for too long. 2. Protect from Light: Store stock solutions in amber tubes or protected from light. 3. Review Media Preparation: When preparing media from powder, ensure components are added in the correct order to prevent salt precipitation. |
Experimental Protocols
Protocol 1: Preparation of Aqueous Cefalexin Stock Solution (10 mg/mL)
-
Preparation: In a sterile environment, weigh 100 mg of Cefalexin monohydrate powder.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 8 mL of sterile, deionized water or PBS (pH 7.2).
-
Solubilization: Vortex thoroughly. If the powder does not fully dissolve, warm the tube in a 37°C water bath for 10-15 minutes and vortex again. Sonication can also be used to aid dissolution.[7][8]
-
Final Volume: Once fully dissolved, bring the total volume to 10 mL with sterile water or PBS.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use immediately. This aqueous solution is not recommended for long-term storage.[2][6]
Protocol 2: Preparation of DMSO Cefalexin Stock Solution (50 mg/mL)
-
Preparation: In a sterile environment, weigh 250 mg of Cefalexin monohydrate powder.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 4 mL of fresh, high-quality DMSO.
-
Solubilization: Vortex until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
Final Volume: Add DMSO to bring the final volume to 5 mL.
-
Storage: Dispense into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability.[2][10]
Protocol 3: Supplementing Culture Medium
-
Thaw Stock: Thaw a frozen aliquot of Cefalexin stock solution at room temperature.
-
Warm Medium: Pre-warm the required volume of culture medium to 37°C.
-
Calculate Volume: Calculate the volume of stock solution needed for the desired final concentration (e.g., for 100 µg/mL in 50 mL of media, add 50 µL of a 100 mg/mL stock).
-
Add to Medium: While gently swirling the medium, add the stock solution dropwise to ensure rapid mixing and prevent localized high concentrations.
-
Final Mix: Cap the medium bottle and invert gently 2-3 times to ensure homogeneity before use.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting Cefalexin precipitation.
Caption: Standard protocol workflow for Cefalexin stock solution preparation.
References
- 1. CEPHALEXIN [dailymed.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ajopred.com [ajopred.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Cephalexin | CAS:15686-71-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 13. Cephalexin | 15686-71-2 [chemicalbook.com]
Technical Support Center: Cefalexin Resistance & Efflux Pump Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for experiments focused on counteracting efflux pump-mediated resistance to Cefalexin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cefalexin resistance mediated by efflux pumps?
A1: Cefalexin, a first-generation cephalosporin, works by inhibiting the synthesis of the bacterial cell wall[1][2]. However, some bacteria have developed resistance by using transport proteins called efflux pumps, which are embedded in their cell membranes. These pumps actively expel Cefalexin and other antibiotics from the cell's interior, preventing the drug from reaching its target—the penicillin-binding proteins (PBPs)[1][2][3]. This keeps the intracellular antibiotic concentration below the therapeutic level, allowing the bacteria to survive[3]. The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to this type of resistance in Gram-negative bacteria[4][5][6].
Q2: What are Efflux Pump Inhibitors (EPIs) and how do they work?
A2: Efflux Pump Inhibitors (EPIs) are molecules that block the activity of efflux pumps[3][7]. By doing so, they prevent the expulsion of antibiotics like Cefalexin from the bacterial cell[8]. This leads to an accumulation of the antibiotic inside the cell, allowing it to reach a concentration sufficient to kill the bacterium or inhibit its growth[3][7]. Using EPIs in combination with antibiotics is a promising strategy to rejuvenate the effectiveness of drugs that have become obsolete due to efflux-mediated resistance[3][4][8].
Q3: How do I select an appropriate EPI for my experiments with Cefalexin?
A3: Selecting an EPI depends on the bacterial species and the specific efflux pump family you are targeting.
-
Broad-Spectrum EPIs: Compounds like Phenylalanine-arginine β-naphthylamide (PAβN) are well-characterized, broad-spectrum inhibitors, particularly effective against the RND pump family found in many Gram-negative bacteria like Pseudomonas aeruginosa and E. coli[7][9][10][11].
-
Natural Compounds: Many natural products from plants, such as reserpine, piperine, and the flavonoid baicalein, have shown EPI activity and can be effective alternatives[3][4][9].
-
Repurposed Drugs: Some FDA-approved drugs, such as verapamil (B1683045) and thioridazine, have been identified to have secondary EPI activity[8]. It is recommended to screen a panel of EPIs targeting different pump families (e.g., RND, MFS, ABC) to find the most effective one for your specific bacterial strain.
Q4: Besides efflux pumps, what are other resistance mechanisms to Cefalexin?
A4: Bacteria can develop resistance to Cefalexin through several mechanisms in addition to efflux pumps. The most common is the production of beta-lactamase enzymes, which degrade the beta-lactam ring structure of Cefalexin, inactivating the antibiotic[1][2]. Another mechanism involves the modification of the penicillin-binding proteins (PBPs), which reduces the binding affinity of Cefalexin to its target site[1][2].
Troubleshooting Experimental Assays
Minimum Inhibitory Concentration (MIC) Assays
Q: My MIC results for Cefalexin in the presence of an EPI are inconsistent. What could be the cause?
A: Inconsistent MIC results can stem from several factors:
-
EPI Cytotoxicity: The EPI itself might have antibacterial activity at the concentration used, or it could be toxic to the cells, confounding the results. Always determine the MIC of the EPI alone and use it at a sub-inhibitory concentration (typically 1/4th to 1/8th of its MIC) in combination assays.
-
Inoculum Effect: Variation in the starting bacterial inoculum density can significantly alter MIC values. Ensure you are using a standardized inoculum, typically prepared to a 0.5 McFarland standard.
-
EPI Stability: The EPI may be unstable in the growth medium or over the incubation period. Check the compound's stability under your experimental conditions.
-
Pipetting Errors: In a 96-well plate format, small volume variations can lead to large concentration differences. Ensure pipettes are calibrated and use careful technique.
Checkerboard (Synergy) Assays
Q: The checkerboard assay shows no synergy between Cefalexin and my test EPI. Does this mean the compound is not an EPI?
A: Not necessarily. A lack of synergy in a checkerboard assay could indicate several possibilities:
-
Wrong Pump, Wrong Inhibitor: The dominant efflux pump in your bacterial strain may not be the target of the specific EPI you are using. For example, PAβN is effective against RND pumps but may not inhibit pumps from the MFS or ABC superfamilies[10][12].
-
Alternative Resistance Mechanisms: The primary mechanism of Cefalexin resistance in your strain might not be efflux. Beta-lactamase production or target modification could be the dominant factors, in which case an EPI would have little effect[1][2].
-
Suboptimal Concentrations: The concentration ranges for the antibiotic and the EPI might not be optimal for detecting synergy. Ensure your concentration gradients cover a wide enough range around the respective MICs.
-
Competitive Inhibition: Some EPIs act as competitive inhibitors, meaning they are also substrates of the pump[4]. The relative concentrations of the antibiotic and the EPI are crucial for observing an effect.
Real-Time Efflux Assays (Fluorescent Dyes)
Q: In my ethidium (B1194527) bromide (EtBr) efflux assay, the fluorescence signal is low even in the presence of a known EPI like CCCP or PAβN. What's wrong?
A: Low fluorescence in an efflux assay can be frustrating. Here are some common causes:
-
Cell Loading Issues: The cells may not have been adequately loaded with the fluorescent dye before the start of the efflux measurement. Ensure you are pre-incubating the cells with the dye for a sufficient time, often in the presence of an energy poison like CCCP to maximize initial accumulation[13].
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for the specific dye you are using (e.g., Ethidium Bromide, Nile Red, Hoechst 33342)[14][15].
-
Low Efflux Activity: The strain you are using may not have high basal expression of the efflux pump that transports the dye. Consider using a strain known to overexpress the target pump or an isogenic knockout strain as a negative control[13].
-
Outer Membrane Permeability: In Gram-negative bacteria, the outer membrane can be a barrier to dye uptake. Some EPIs, like PAβN, can also have membrane-destabilizing activities at higher concentrations, which can complicate results[10][11].
Quantitative Data Summary
The effectiveness of an EPI is often measured by its ability to reduce the MIC of an antibiotic. This is quantified as the Modulation Factor (MF) or Fold Reduction in MIC.
Table 1: Examples of Efflux Pump Inhibitors and their Effect on Antibiotic MICs
| Efflux Pump Inhibitor (EPI) | Target Organism | Antibiotic | MIC without EPI (µg/mL) | MIC with EPI (µg/mL) | Fold Reduction in MIC | Reference(s) |
| PAβN | P. aeruginosa | Levofloxacin | 8 | 0.5 | 16 | [10] |
| PAβN | K. pneumoniae (MDR) | Chloramphenicol | 256 | 16 | 16 | [7] |
| Reserpine | S. aureus (NorA+) | Norfloxacin | 12.5 | 3.12 | 4 | [3] |
| Baicalein | S. aureus (TetK+) | Tetracycline | 64 | 4 | 16 | [4] |
| NMP | E. coli (AcrAB-TolC+) | Linezolid | 64 | 2 | 32 | [10] |
| DPT | E. coli (AcrB+) | Clarithromycin | >1024 | 128 | >8 | [16] |
Note: This table presents illustrative data from various studies and is not specific to Cefalexin. The magnitude of the effect is highly dependent on the specific bacterial strain, EPI, and antibiotic combination.
Diagrams and Workflows
Mechanism of Efflux Pump and Inhibition
Caption: General mechanism of a tripartite RND efflux pump and the action of an EPI.
Experimental Workflow for EPI Validation
Caption: A logical workflow for screening and validating a potential efflux pump inhibitor.
Troubleshooting Logic for Failed Synergy Assay
Caption: A decision tree for troubleshooting a failed synergy assay experiment.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Cefalexin and/or an Efflux Pump Inhibitor (EPI).
Materials:
-
96-well microtiter plates
-
Bacterial culture in log phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cefalexin and EPI stock solutions
-
0.5 McFarland turbidity standard
-
Multichannel pipette
Procedure:
-
Prepare Inoculum: From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Prepare Drug Dilutions:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the starting drug concentration (e.g., Cefalexin at 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a growth control (no drug).
-
-
Inoculate Plate: Add 50 µL of the prepared bacterial inoculum to each well (1-12), bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth[17].
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between Cefalexin and an EPI[18][19].
Procedure:
-
Plate Setup: Use a 96-well plate. Cefalexin will be serially diluted horizontally (e.g., across columns 1-10), and the EPI will be serially diluted vertically (e.g., down rows A-G).
-
EPI Dilution (Vertical): Prepare 2-fold serial dilutions of the EPI in CAMHB down the rows, starting from a concentration of 2x its MIC (or a suitable higher concentration if non-toxic) in row A. Row H will contain no EPI.
-
Cefalexin Dilution (Horizontal): Prepare 2-fold serial dilutions of Cefalexin across the columns, starting from 2x its MIC in column 1. Column 11 will contain no Cefalexin. Column 12 will be a sterility control (broth only).
-
Inoculation: Inoculate all wells (except sterility control) with the bacterial suspension as prepared in the MIC protocol to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Cover and incubate at 37°C for 18-24 hours.
-
Data Analysis:
-
For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Cefalexin = (MIC of Cefalexin in combination) / (MIC of Cefalexin alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Cefalexin + FIC of EPI.
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction (indifference); FICI > 4 indicates antagonism.
-
Protocol 3: Real-Time Efflux Assay with a Fluorescent Dye
This protocol measures the ability of a compound to inhibit the efflux of a fluorescent substrate like ethidium bromide (EtBr) or Nile Red[13][15].
Materials:
-
Bacterial culture grown to mid-log phase
-
Phosphate-buffered saline (PBS) with 0.4% glucose
-
Fluorescent dye (e.g., Ethidium Bromide)
-
Efflux Pump Inhibitor (EPI)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an energy poison
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest mid-log phase bacterial cells by centrifugation. Wash twice with PBS. Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Dye Loading: Add the fluorescent dye (e.g., EtBr to a final concentration of 2 µg/mL) and CCCP (to a final concentration of 100 µM) to the cell suspension. CCCP de-energizes the cell membrane, allowing the dye to accumulate to a maximum level. Incubate for 1 hour at room temperature in the dark.
-
Washing: Centrifuge the loaded cells to pellet them, discard the supernatant, and wash with PBS to remove extracellular dye and CCCP. Resuspend in PBS.
-
Efflux Initiation: Aliquot the loaded cells into a 96-well plate. Add the test EPI at the desired concentration.
-
Measurement: Immediately begin monitoring fluorescence over time (e.g., every 60 seconds for 30 minutes) using a plate reader set to the appropriate excitation/emission wavelengths. Add glucose (0.4% final concentration) to energize the cells and initiate efflux.
-
Controls: Include a negative control (no EPI, showing maximum efflux) and a positive control (with CCCP, showing no efflux/maximum accumulation).
-
Data Analysis: Plot fluorescence versus time. A lower rate of fluorescence decrease in the presence of your test compound compared to the negative control indicates efflux inhibition.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol quantifies the expression level of efflux pump genes (e.g., acrA, acrB, tolC)[20][21].
Materials:
-
Bacterial cells grown with and without sub-inhibitory concentrations of Cefalexin or an inducer
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for target efflux pump genes and a housekeeping gene (e.g., rpoB, gyrA)
-
Real-Time PCR instrument
Procedure:
-
RNA Extraction: Grow bacterial cultures to mid-log phase under the desired conditions (e.g., with/without Cefalexin). Extract total RNA using a commercial kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL containing: 10 µL of 2x SYBR Green Master Mix, 0.5 µL of each forward and reverse primer (10 µM), 1 µL of cDNA template, and nuclease-free water up to 20 µL[20][22].
-
Thermal Cycling: Run the reaction on a Real-Time PCR machine with a typical protocol: initial denaturation (e.g., 95°C for 2 min), followed by 40 cycles of denaturation (95°C for 20s) and annealing/extension (e.g., 60°C for 30s)[22]. Include a melt curve analysis at the end.
-
Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene[21]. An increase in the relative expression level in the presence of an antibiotic suggests upregulation of the efflux pump.
References
- 1. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cephalexin? [synapse.patsnap.com]
- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - Indian Journal of Medical Research [ijmr.org.in]
- 4. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Inhibiting Bacterial Drug Efflux Pumps via Phyto-Therapeutics to Combat Threatening Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of efflux pumps gene expression in resistant Pseudomonas aeruginosa isolates in an Iranian referral hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel and Quantitative Detection Assay (effluxR) for Identifying Efflux-Associated Resistance Genes Using Multiplex Digital PCR in Clinical Isolates of Pseudomonas aeruginosa [mdpi.com]
Best practices for long-term storage of Cefalexin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Cefalexin stock solutions. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of your experimental reagents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Cefalexin stock solutions?
A1: The choice of solvent depends on the intended application and desired storage duration. For immediate use, sterile distilled water or a buffer solution like phosphate (B84403) buffer is suitable.[1] For long-term storage, Dimethyl Sulfoxide (DMSO) is recommended as it allows for higher concentration stock solutions.[1][2] When using DMSO, it is crucial to use a fresh, anhydrous grade, as DMSO can absorb moisture, which may negatively impact Cefalexin's solubility.[1][3]
Q2: What is the solubility of Cefalexin in common laboratory solvents?
A2: Cefalexin has limited solubility in water at room temperature, typically around 1-2 mg/mL, although concentrations up to 10 mg/mL can be achieved.[1][4][5] Its solubility is significantly influenced by pH. In DMSO, the solubility is considerably higher.
Data Presentation: Solubility of Cefalexin
| Solvent | Reported Solubility | Notes |
| Water | 1-2 mg/mL (up to 10 mg/mL)[1][4][5][6] | Solubility is lowest at its isoelectric point (pH 4.5-5).[1][4][7] |
| DMSO | ≥ 5 mg/mL[3] | Fresh, anhydrous DMSO is recommended.[1][3] |
| Ethanol | Insoluble[3] | Not a suitable solvent. |
| Methanol | Slightly soluble[2] | Not ideal for preparing concentrated stock solutions. |
Q3: What are the optimal storage conditions for Cefalexin stock solutions?
A3: For long-term storage, Cefalexin stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] These aliquots should be stored at -20°C for up to one year or at -80°C for up to two years.[1] For short-term storage (up to 24 hours), aqueous solutions can be kept at 2-8°C.[1] Reconstituted oral suspensions are typically stored in a refrigerator (2-8°C) and should be discarded after 14 days.[4][8][9][10][11]
Data Presentation: Recommended Storage Conditions for Cefalexin Stock Solutions
| Storage Temperature | Duration | Solvent | Recommendations |
| Room Temperature (20-25°C)[12] | Not recommended for aqueous solutions (> 1 day)[1] | Aqueous | Prone to degradation. |
| 2-8°C (Refrigerated) | Up to 24 hours[1] (aqueous); Up to 14 days[8][9][10] (reconstituted oral suspension) | Aqueous | Suitable for short-term storage. |
| -20°C | Up to 1 year[1] | Aqueous or DMSO | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 2 years[1] | Aqueous or DMSO | Ideal for archival or long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
Q4: How does pH affect the stability of Cefalexin in aqueous solutions?
A4: The stability of Cefalexin is highly dependent on pH. The degradation of Cefalexin is significant at a pH below 7.[1] The primary degradation pathway is the hydrolysis of the β-lactam ring, which is catalyzed by both acidic and alkaline conditions.[1] Cefalexin is a zwitterionic compound with an isoelectric point between pH 4.5 and 5, where its solubility is at a minimum.[4][7] Adjusting the pH away from this point can improve solubility but may impact stability.
Troubleshooting Guide
Issue: My Cefalexin stock solution has precipitated after storage at 4°C.
-
Cause: Cefalexin has low solubility in aqueous solutions, especially at or below room temperature.[1] The pH of your solution might be near its isoelectric point (pH 4.5-5), where solubility is minimal.[1][7]
-
Solution:
-
Consider preparing a more concentrated stock solution in DMSO and diluting it to the final working concentration in your aqueous medium just before the experiment.[1]
-
If using an aqueous solution, ensure the pH is adjusted to be outside the 4.5-5 range.[7]
-
For storage, freezing aliquots at -20°C or -80°C is recommended over refrigeration for aqueous solutions.[1]
-
Issue: I am observing reduced efficacy of my Cefalexin in my experiments.
-
Cause: This could be due to the degradation of Cefalexin in your stock solution. Factors that can contribute to degradation include improper storage temperature, repeated freeze-thaw cycles, exposure to light, and suboptimal pH.[1][13]
-
Solution:
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Cefalexin Stock Solution in DMSO
-
Materials:
-
Cefalexin powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
-
Procedure:
-
Weigh out the desired amount of Cefalexin powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube until the Cefalexin is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication can aid dissolution.[14]
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study to Assess Cefalexin Stability
This protocol provides a general method to assess the stability of your Cefalexin solution under stress conditions.
-
Materials:
-
Cefalexin stock solution
-
0.1 M HCl
-
0.1 M NaOH
-
Incubator or water bath at 60°C
-
-
Procedure:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
-
Analysis:
-
Analyze the treated samples and an untreated control sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the percentage of Cefalexin degradation.
-
Visualizations
Caption: Experimental workflow for preparing and storing Cefalexin stock solutions.
Caption: Troubleshooting flowchart for common Cefalexin stock solution issues.
Caption: Simplified degradation pathways of Cefalexin.
References
- 1. benchchem.com [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. selleckchem.com [selleckchem.com]
- 4. CEPHALEXIN FOR ORAL SUSPENSION USP [dailymed.nlm.nih.gov]
- 5. CEPHALEXIN FOR ORAL SUSPENSION USP, 125 mg/5 mL and 250 mg/5 mL Rx only [dailymed.nlm.nih.gov]
- 6. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. nps.org.au [nps.org.au]
- 10. cephalexin 250 mg/5 mL oral suspension | Kaiser Permanente [healthy.kaiserpermanente.org]
- 11. CEPHALEXIN FOR ORAL SUSPENSION, USPRx only [dailymed.nlm.nih.gov]
- 12. mims.com [mims.com]
- 13. repositorio.unifesp.br [repositorio.unifesp.br]
- 14. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Analysis of Cefalexin and Ampicillin Efficacy Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two commonly used beta-lactam antibiotics, Cefalexin and Ampicillin (B1664943), against the gram-negative bacterium Escherichia coli. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies for key experiments and visual representations of underlying biological and experimental processes.
Executive Summary
Escherichia coli poses a significant challenge in clinical and research settings due to its propensity for developing antibiotic resistance. Both Cefalexin, a first-generation cephalosporin, and Ampicillin, an aminopenicillin, target the bacterial cell wall, but their effectiveness against E. coli can vary significantly. Generally, current research indicates that Cefalexin often exhibits greater in vitro activity against E. coli, particularly against strains that have developed resistance to Ampicillin. This difference is largely attributed to the relative stability of Cefalexin to the beta-lactamase enzymes commonly produced by resistant E. coli.
Quantitative Efficacy Data
The following tables summarize key quantitative metrics for the efficacy of Cefalexin and Ampicillin against E. coli. It is important to note that these values can vary depending on the specific E. coli strain and the experimental conditions. The data presented here is compiled from multiple sources to provide a comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) of Cefalexin and Ampicillin against E. coli
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
| Cefalexin | 4 | 64 | [1] |
| Ampicillin | 4 | ≥128 | [2] |
MIC₅₀: The minimum concentration of the antibiotic required to inhibit the growth of 50% of the tested isolates. MIC₉₀: The minimum concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.
Table 2: Zone of Inhibition Diameters for Cefalexin and Ampicillin against E. coli
| Antibiotic | Disk Concentration | Zone of Inhibition (mm) | Interpretation (Resistant) | Source(s) |
| Cefalexin | 30 µg | Not specified, but strains showed substantial zones | - | [3] |
| Ampicillin | 10 µg | ≤14 | Resistant | [4] |
Note: Direct comparative zone of inhibition diameter values from a single study were not available in the conducted research. The data presented indicates that even ampicillin-resistant strains can show susceptibility to Cefalexin.
Minimum Bactericidal Concentration (MBC)
While the Minimum Inhibitory Concentration (MIC) indicates the concentration of an antibiotic that inhibits bacterial growth, the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death. The MBC is a critical parameter for determining whether an antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). Although the experimental protocol for determining MBC is well-established, specific comparative MBC values for Cefalexin and Ampicillin against E. coli were not prominently available in the reviewed literature. The general principle is that a low MBC-to-MIC ratio (e.g., ≤4) is indicative of bactericidal activity.
Mechanisms of Action and Resistance
The efficacy of both Cefalexin and Ampicillin is dictated by their interaction with Penicillin-Binding Proteins (PBPs) in the bacterial cell wall and the bacterium's ability to counteract this through resistance mechanisms.
Mechanism of Action
Both antibiotics are beta-lactams and share a similar mechanism of action, which involves the inhibition of bacterial cell wall synthesis.
Resistance Mechanisms in E. coli
E. coli employs several strategies to resist the action of beta-lactam antibiotics. The most significant of these is the production of beta-lactamase enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Response of ampicillin resistant Escherichia coli to cephalosporins in an in vitro model simulating conditions of bacterial growth in the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Maze of Beta-Lactam Cross-Resistance: A Comparative Guide Focused on Cefalexin
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a deeper understanding of the cross-resistance patterns among commonly prescribed antibiotics. This guide provides a comprehensive comparison of cefalexin, a first-generation cephalosporin, with other beta-lactam antibiotics, supported by experimental data. We delve into the mechanisms of resistance, present quantitative susceptibility data, and offer detailed experimental protocols to aid in research and development efforts.
Understanding the Mechanisms of Cross-Resistance
Cross-resistance between cefalexin and other beta-lactams is primarily governed by three key mechanisms:
-
Enzymatic Degradation by Beta-Lactamases: The production of beta-lactamase enzymes is the most prevalent mechanism of resistance. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. The substrate specificity of these enzymes varies, leading to different resistance profiles. For instance, some beta-lactamases may efficiently hydrolyze penicillins but have lower activity against certain cephalosporins.
-
Alterations in Penicillin-Binding Proteins (PBPs): Beta-lactam antibiotics exert their bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for bacterial cell wall synthesis.[1] Mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactams, leading to resistance. Cross-resistance occurs when a mutation in a PBP reduces the affinity for multiple beta-lactam antibiotics.
-
Reduced Permeability and Efflux Pumps: In Gram-negative bacteria, the outer membrane acts as a permeability barrier that can restrict the entry of antibiotics.[2] Alterations in porin channels, through which beta-lactams enter the periplasmic space, can lead to reduced intracellular antibiotic concentrations and, consequently, resistance. Additionally, efflux pumps can actively transport beta-lactams out of the bacterial cell, further contributing to resistance.[2]
Comparative In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for cefalexin and other beta-lactam antibiotics against key Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism and is a critical measure of antibiotic potency.
Table 1: Comparative MIC Values (µg/mL) of Cefalexin and Other Beta-Lactams against Staphylococcus aureus (MSSA)
| Antibiotic | MIC50 | MIC90 | MIC Range |
| Cefalexin | 2 | 4 | ≤0.25 - >16 |
| Cefadroxil | 2 | 4 | ≤0.25 - >16 |
| Cefazolin | 0.5 | 0.5 | ≤0.12 - 1 |
| Oxacillin | ≤0.25 | 0.5 | ≤0.25 - 1 |
| Amoxicillin | - | - | - |
Data sourced from a study on 48 clinical isolates of Methicillin-Susceptible Staphylococcus aureus (MSSA) from pediatric musculoskeletal infections.[3][4] MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Comparative MIC Values (µg/mL) of First-Generation Cephalosporins against Key Bacterial Pathogens
| Organism | Antibiotic | MIC50 | MIC90 |
| Staphylococcus aureus (MSSA) | Cefalexin | 1 | 2 |
| Cefazolin | 0.5 | 1 | |
| Cefadroxil | 1 | 2 | |
| Streptococcus pyogenes | Cefalexin | ≤0.12 | 0.25 |
| Cefazolin | ≤0.12 | 0.12 | |
| Cefadroxil | ≤0.12 | 0.25 | |
| Escherichia coli | Cefalexin | 4 | 16 |
| Cefazolin | 2 | 8 | |
| Cefadroxil | 4 | 16 | |
| Klebsiella pneumoniae | Cefalexin | 4 | 32 |
| Cefazolin | 2 | 16 | |
| Cefadroxil | 4 | 32 |
This table presents a summary of in vitro activity based on a comparative analysis.[5]
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of antibiotic resistance research. Below are detailed methodologies for key experiments used to assess cross-resistance.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the quantitative susceptibility of a bacterial isolate to an antimicrobial agent.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Antibiotics: Prepare stock solutions of cefalexin and other beta-lactams at a concentration of 10 mg/mL in an appropriate solvent.
-
Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
96-Well Microtiter Plates: Use sterile, U-bottomed plates.
2. Procedure:
-
Antibiotic Dilution: Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the microtiter plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Disk Diffusion (Kirby-Bauer) Susceptibility Test
This qualitative method assesses the susceptibility of a bacterial isolate to a panel of antibiotics.
1. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) plates (150 mm diameter). The agar depth should be uniform (approximately 4 mm).
-
Antibiotic Disks: Commercially available paper disks impregnated with a standardized concentration of each antibiotic.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
2. Procedure:
-
Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Disk Application: Aseptically apply the antibiotic disks to the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar and are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established clinical breakpoints (e.g., from CLSI or EUCAST guidelines).
Visualizing Resistance Mechanisms and Experimental Workflows
To further elucidate the complex relationships in antibiotic resistance, the following diagrams are provided.
Figure 1: Workflow for determining Minimum Inhibitory Concentration (MIC).
Figure 2: The AmpG-AmpR-AmpC signaling pathway for beta-lactamase induction.
Conclusion
The landscape of beta-lactam resistance is dynamic and complex. This guide provides a foundational understanding of the cross-resistance patterns between cefalexin and other beta-lactams, supported by quantitative data and standardized experimental protocols. For researchers and drug development professionals, a thorough comprehension of these relationships is paramount for the rational design of new antimicrobial agents and the effective use of existing ones. Continuous surveillance and in-depth mechanistic studies are essential to stay ahead in the ongoing battle against antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Antimicrobial Activity of Novel Cefalexin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The persistent challenge of antimicrobial resistance necessitates the development of novel and more effective therapeutic agents. Cefalexin, a first-generation cephalosporin (B10832234), has long been a staple in treating a variety of bacterial infections. However, its efficacy is increasingly threatened by the emergence of resistant strains. This guide provides a comparative evaluation of new Cefalexin derivatives, presenting experimental data on their antimicrobial activity against key pathogenic bacteria. The objective is to offer a clear, data-driven overview to inform further research and development in this critical area.
Comparative Antimicrobial Activity
The following table summarizes the in-vitro antibacterial activity of a series of novel N-acylcephalexin derivatives compared to the parent Cefalexin. The data is presented as the diameter of the zone of inhibition (in mm) and the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | Derivative | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Cefalexin | (Parent Drug) | Staphylococcus aureus | 25 | 8 |
| Bacillus subtilis | 28 | 4 | ||
| Escherichia coli | 22 | 16 | ||
| Pseudomonas aeruginosa | 18 | 32 | ||
| Derivative 1 | N-(2-chlorobenzoyl)cephalexin | Staphylococcus aureus | 26 | 4 |
| Bacillus subtilis | 29 | 2 | ||
| Escherichia coli | 23 | 8 | ||
| Pseudomonas aeruginosa | 19 | 16 | ||
| Derivative 2 | N-(4-nitrobenzoyl)cephalexin | Staphylococcus aureus | 24 | 8 |
| Bacillus subtilis | 27 | 4 | ||
| Escherichia coli | 21 | 16 | ||
| Pseudomonas aeruginosa | 17 | 32 | ||
| Derivative 3 | N-(2-furoyl)cephalexin | Staphylococcus aureus | 27 | 4 |
| Bacillus subtilis | 30 | 2 | ||
| Escherichia coli | 24 | 8 | ||
| Pseudomonas aeruginosa | 20 | 16 |
Experimental Protocols
The data presented in this guide was obtained using standardized and widely accepted methodologies in antimicrobial susceptibility testing.
Agar (B569324) Well Diffusion Method
The agar well diffusion method is a common technique for preliminary screening of antimicrobial activity.[1] This method involves the diffusion of the antimicrobial agent from a well through the agar, inhibiting the growth of a test microorganism.[1]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: The surface of a Mueller-Hinton Agar plate is uniformly inoculated with the prepared bacterial suspension.
-
Well Preparation: A sterile cork borer is used to create wells of a specific diameter (typically 6-8 mm) in the agar.
-
Application of Test Compounds: A fixed volume of each Cefalexin derivative solution (at a known concentration) is added to the respective wells. A well with the parent Cefalexin and a well with the solvent serve as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][3][4][5] The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism.[3]
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each Cefalexin derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: The test microorganism is cultured to a specific turbidity and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells containing only the broth (sterility control) and broth with the inoculum (growth control) are also included.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the Cefalexin derivative at which there is no visible turbidity (i.e., no bacterial growth).
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephalosporins, including Cefalexin and its derivatives, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[5][6][7][[“]] The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[6][[“]] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.[9][10]
By binding to and inactivating PBPs, Cefalexin derivatives block the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell death.[6][7][[“]]
Mechanism of action of Cefalexin derivatives.
Experimental Workflow
The evaluation of new Cefalexin derivatives follows a structured workflow, from synthesis to the determination of antimicrobial activity.
Experimental workflow for evaluating Cefalexin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The antimicrobial activity of cephalexin against old and new pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity of a new cephalosporin antibiotic, Ro 13-9904 against dense populations of selected enterobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cefalexin in the Crosshairs: A Comparative Analysis for Urinary Tract Infection Research Models
For Immediate Release
Mechanism of Action: A Shared Strategy with Subtle Differences
Cefalexin, a first-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2] This mechanism is common to all β-lactam antibiotics. Cefalexin specifically binds to penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, thereby weakening the cell wall and leading to cell lysis and death.[1][2] While other antibiotics like fosfomycin (B1673569) also target cell wall synthesis, they do so at different stages. Fluoroquinolones such as ciprofloxacin (B1669076) have a distinct mechanism, inhibiting DNA replication by targeting DNA gyrase and topoisomerase IV. Nitrofurantoin, on the other hand, is reduced by bacterial flavoproteins to reactive intermediates that inhibit several microbial enzyme systems.[3]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro activity of an antibiotic is a primary indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for cefalexin and its comparators against uropathogenic Escherichia coli (UPEC), the most common causative agent of UTIs.
Table 1: In Vitro Activity (MIC50) of Cefalexin and Comparators against Uropathogenic E. coli
| Antibiotic | MIC50 (µg/mL) | Reference(s) |
| Cefalexin | 8 | [4] |
| Nitrofurantoin | 16 | [5] |
| Ciprofloxacin | 0.016 - 32 | [6][7] |
| Fosfomycin | 0.5 - 4 | [6][8] |
Table 2: In Vitro Activity (MIC90) of Cefalexin and Comparators against Uropathogenic E. coli
| Antibiotic | MIC90 (µg/mL) | Reference(s) |
| Cefalexin | >32 | [9] |
| Nitrofurantoin | 128 | [5] |
| Ciprofloxacin | >32 - 128 | [7][9] |
| Fosfomycin | 1.5 - 96 | [6][8] |
In Vivo Performance: Insights from Murine UTI Models
Animal models, particularly murine models of ascending UTIs, are indispensable for evaluating the in vivo efficacy of antibiotics. These models allow for the assessment of bacterial clearance from the bladder and kidneys following treatment.
Table 3: In Vivo Efficacy of Cefalexin and Comparators in Murine UTI Models (Bacterial Load Reduction)
| Antibiotic | Model Details | Treatment Regimen | Bacterial Load Reduction (log10 CFU/g tissue or /mL urine) | Reference(s) |
| Cefalexin | C3H/HeJ mice, E. coli infection | Not specified | Not specified | [10] |
| Nitrofurantoin | Ssc-CF1 mice, E. coli C175-94 | 5, 10, and 20 mg/kg (oral) | Weak correlation between AUC/MIC and bacterial reduction in urine | [11] |
| Ciprofloxacin | BALB/c mice, E. coli CFT073 | 5 or 50 mg/kg (twice daily) | Significant reduction in bladder bacterial load (approx. 3 logs) | [12][13] |
| Fosfomycin | BALB/c mice, E. coli CFT073 | 100 or 1000 mg/kg (once daily) | Significant reduction in bladder and kidney bacterial load | [13] |
It is important to note that direct head-to-head comparative studies of cefalexin with these other agents in the same murine UTI model are limited in the publicly available literature. The data presented here are compiled from separate studies, and experimental conditions may vary.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental protocols for key assays are provided below.
Murine Model of Ascending Urinary Tract Infection
This protocol is adapted from established methods for inducing UTIs in female mice.
-
Animal Model: Female mice (e.g., C3H/HeJ or BALB/c strains, 6-8 weeks old) are typically used.
-
Bacterial Inoculum Preparation:
-
Culture a uropathogenic E. coli strain (e.g., CFT073 or a clinical isolate) in Luria-Bertani (LB) broth overnight at 37°C.
-
Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of 1-2 x 10^8 colony-forming units (CFU)/mL.
-
-
Transurethral Inoculation:
-
Anesthetize the mice.
-
Instill 50 µL of the bacterial suspension directly into the bladder via a sterile catheter inserted through the urethra.
-
-
Antibiotic Treatment:
-
Initiate antibiotic treatment at a predetermined time point post-infection (e.g., 24 hours).
-
Administer the antibiotics (cefalexin and comparators) via the desired route (e.g., oral gavage, subcutaneous injection) at the specified dosages and frequencies.
-
-
Evaluation of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the bladder and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar (B569324) (e.g., LB agar) to determine the number of CFU per gram of tissue.
-
In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Stock solutions of antibiotics.
-
-
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Host Immune Response: The Role of Toll-like Receptor 4 (TLR4) Signaling
The innate immune response of the bladder epithelial cells is a critical first line of defense against uropathogens. The recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria like E. coli, by Toll-like receptor 4 (TLR4) on bladder epithelial cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[1][14] This, in turn, recruits immune cells to the site of infection to clear the bacteria. Understanding this pathway is crucial for developing therapies that can modulate the host response to infection.
References
- 1. Fosfomycin and Comparator Activity Against Select Enterobacteriaceae, Pseudomonas, and Enterococcus Urinary Tract Infection Isolates from the United States in 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrofuran Derivatives Cross-Resistance Evidence-Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrofurantoin vs. Cephalexin (Keflex): Antibiotics, Side Effects [medicinenet.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Susceptibility of Escherichia coli from Community-Acquired Urinary Tract Infection to Fosfomycin, Nitrofurantoin, and Temocillin in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic resistance pattern among common bacterial uropathogens with a special reference to ciprofloxacin resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.aaem.org [apps.aaem.org]
- 11. blocksandarrows.com [blocksandarrows.com]
- 12. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Genetic Basis of Cefalexin Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key genes and mechanisms conferring resistance to Cefalexin, a first-generation cephalosporin (B10832234) antibiotic. The focus is on two clinically significant bacterial species: Escherichia coli and Staphylococcus aureus. The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts aimed at overcoming antibiotic resistance.
Key Genetic Determinants of Cefalexin Resistance
The primary mechanisms of Cefalexin resistance involve enzymatic degradation of the antibiotic, modification of the drug target, and reduction of intracellular drug concentration through efflux pumps or decreased influx.
In Escherichia coli:
-
Porin Downregulation (OmpF): Reduced expression of the outer membrane porin OmpF is a significant non-β-lactamase-mediated mechanism of Cefalexin resistance.[1][2] Mutations in regulatory genes such as ompR and rseA can lead to decreased levels of OmpF, thereby limiting the influx of Cefalexin into the bacterial cell.[1][2]
-
β-Lactamase Hyperproduction (AmpC): Overexpression of the chromosomal ampC gene, which encodes a cephalosporinase, is a common mechanism of resistance to Cefalexin and other β-lactam antibiotics.[3][4][5] Mutations in the promoter and attenuator regions of ampC can lead to its constitutive hyperproduction.[3][5]
-
Efflux Pump Overexpression (AcrAB-TolC): The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in E. coli.[6][7] Overexpression of the acrAB genes can lead to the active efflux of Cefalexin from the cell, reducing its intracellular concentration.[6]
In Staphylococcus aureus:
-
Target Modification (mecA): The primary mechanism of β-lactam resistance in S. aureus is the acquisition of the mecA gene.[8][9][10] This gene encodes a modified penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics, including Cefalexin.[8][10] This allows the bacterium to continue cell wall synthesis in the presence of the drug. The mecA gene is located on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[8]
Comparative Analysis of Gene-Mediated Resistance
The following tables summarize the quantitative impact of specific genetic determinants on Cefalexin resistance, as measured by the Minimum Inhibitory Concentration (MIC).
| Organism | Gene(s) | Mechanism | Wild-Type MIC (µg/mL) | Mutant/Overexpressing Strain MIC (µg/mL) | Fold Change in MIC | Reference |
| E. coli | ompF (disruption) | Porin Downregulation | 4 | 32 | 8 | [11] |
| E. coli | rseA (mutation) | Porin Downregulation (via DegP activation) | 4 | 32 | 8 | [11] |
| E. coli | ompR (mutation) | Porin Downregulation | 8 | 128 | 16 | [1] |
| E. coli | ampC (hyperproduction) | β-Lactamase Production | (Susceptible) | >8 (Resistant) | > (Variable) | [12] |
| S. aureus | mecA | Target Modification | (Susceptible) | (Resistant) | (Variable) | [13] |
Note: The fold change in MIC for ampC hyperproduction and the presence of mecA can vary significantly depending on the specific mutation, genetic background of the strain, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used to investigate the role of specific genes in Cefalexin resistance.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial isolate on an appropriate agar (B569324) plate and incubate overnight at 37°C.
-
Select several colonies and suspend them in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of Cefalexin.
-
Perform serial twofold dilutions of Cefalexin in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the Cefalexin dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Cefalexin that completely inhibits visible bacterial growth.
-
Gene Knockout via Homologous Recombination (Suicide Plasmid Method)
This protocol describes the generation of a gene knockout mutant to confirm the role of a specific gene in antibiotic resistance.[14]
-
Construction of the Knockout Vector:
-
Amplify the upstream and downstream flanking regions of the target gene by PCR.
-
Clone these flanking regions into a suicide plasmid containing a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB).[14]
-
Transform the resulting construct into a suitable E. coli cloning strain for plasmid propagation and verification.
-
-
Conjugation and First Recombination:
-
Transfer the suicide plasmid from the E. coli donor to the target bacterial strain via conjugation.
-
Select for transconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event. This is done by plating on a medium containing an antibiotic to which the recipient is susceptible and the donor is resistant, as well as the antibiotic for which the suicide plasmid carries resistance.
-
-
Counter-selection and Second Recombination:
-
Culture the single-crossover mutants in a medium that induces the expression of the counter-selectable marker (e.g., sucrose (B13894) for sacB).[14]
-
This selects for cells that have undergone a second homologous recombination event, resulting in the excision of the plasmid and the target gene.
-
Plate the culture on the counter-selection medium to isolate the double-crossover mutants (gene knockouts).
-
-
Verification of the Knockout:
-
Confirm the deletion of the target gene by PCR using primers flanking the gene and by sequencing.
-
Perform phenotypic analysis, such as MIC determination, to compare the resistance profile of the knockout mutant to the wild-type strain.
-
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to quantify the expression levels of antibiotic resistance genes.[15][16]
-
RNA Extraction:
-
Culture the bacterial strain of interest under the desired conditions (e.g., with and without sub-inhibitory concentrations of Cefalexin).
-
Harvest the bacterial cells and extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.[15]
-
-
RT-qPCR:
-
Perform qPCR using primers specific to the target resistance gene and a reference gene (housekeeping gene) for normalization.
-
Use a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry for detection.
-
The reaction is performed in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the target gene using the ΔΔCt method, which compares the expression in the test condition to a control condition.
-
Visualizations
The following diagrams illustrate the key resistance mechanisms and a general workflow for identifying and confirming the role of resistance genes.
Caption: Mechanisms of Cefalexin resistance in E. coli and S. aureus.
Caption: Experimental workflow for confirming gene roles in resistance.
References
- 1. OmpF Downregulation Mediated by Sigma E or OmpR Activation Confers Cefalexin Resistance in Escherichia coli in the Absence of Acquired β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OmpF Downregulation Mediated by Sigma E or OmpR Activation Confers Cefalexin Resistance in Escherichia coli in the Absence of Acquired β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Basis of AmpC Hyperproduction in Clinical Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ampC beta-lactamase hyperproduction in Escherichia coli: natural ampicillin resistance generated by horizontal chromosomal DNA transfer from Shigella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overproduction of Chromosomal ampC β-Lactamase Gene Maintains Resistance to Cefazolin in Escherichia coli Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of multidrug efflux pump gene acrAB in Escherichia coli: a systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mecA - Wikipedia [en.wikipedia.org]
- 9. mecA Gene Is Widely Disseminated in Staphylococcus aureus Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. SNP Scanning in mecA Gene for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
A Head-to-Head Battle of First-Generation Cephalosporins: Cefalexin vs. Cefadroxil Pharmacokinetics
In the landscape of first-generation cephalosporin (B10832234) antibiotics, Cefalexin and Cefadroxil (B1668780) are two prominent oral agents widely prescribed for a variety of bacterial infections. While sharing a similar spectrum of activity, their pharmacokinetic profiles exhibit key differences that influence dosing regimens and clinical utility. This comprehensive guide provides a side-by-side comparison of their absorption, distribution, metabolism, and excretion, supported by experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Pharmacokinetic Parameters
A comparative summary of the key pharmacokinetic parameters for Cefalexin and Cefadroxil is presented below. The data, derived from studies in healthy adult volunteers following oral administration, highlights the longer half-life and more sustained plasma concentrations of Cefadroxil.
| Pharmacokinetic Parameter | Cefalexin | Cefadroxil | Reference(s) |
| Bioavailability | ~90% | ~90% | [1][2] |
| Time to Peak Concentration (Tmax) | ~1.0 hour | ~1.5 - 2.0 hours | [3][4][5] |
| Peak Plasma Concentration (Cmax) (500 mg dose) | ~12.0 - 17.5 µg/mL | ~16 - 18 µg/mL | [3][6][7] |
| Elimination Half-life (t½) | ~0.7 - 1.1 hours | ~1.5 - 2.0 hours | [3][4][8] |
| Area Under the Curve (AUC) | Standard for comparison | Greater than Cefalexin for an equivalent dose | [3][4] |
| Protein Binding | ~10-15% | ~20% | [4][5][9] |
| Metabolism | Not significantly metabolized | Not significantly metabolized | [10][11] |
| Excretion | >90% unchanged in urine | >90% unchanged in urine | [5][12] |
Experimental Protocols for Pharmacokinetic Analysis
The determination of the pharmacokinetic parameters listed above typically involves a randomized, crossover study design in healthy volunteers. A detailed methodology for such a study is outlined below.
Study Design
A typical study involves a cohort of healthy adult male volunteers who receive a single oral dose of Cefalexin and Cefadroxil (e.g., 500 mg) on two separate occasions, separated by a washout period of at least one week.[3] Doses are administered after an overnight fast.[3]
Sample Collection
Serial blood samples are collected from a peripheral vein at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).[3] Urine samples are also collected over specific intervals (e.g., 0-2, 2-4, 4-6, 6-8, 8-12, and 12-24 hours) to determine the extent of renal excretion.[3][7]
Sample Processing and Analysis
Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[4] The concentrations of Cefalexin and Cefadroxil in plasma and urine samples are determined using a validated analytical method, most commonly high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[1][3]
Pharmacokinetic Analysis
The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and renal clearance.[13]
Experimental Workflow
The logical flow of a comparative pharmacokinetic study for Cefalexin and Cefadroxil is illustrated in the diagram below.
Caption: A flowchart of a typical crossover pharmacokinetic study design.
Discussion
The pharmacokinetic data clearly demonstrates that while both Cefalexin and Cefadroxil are well-absorbed and primarily excreted unchanged in the urine, Cefadroxil exhibits a longer elimination half-life and a later time to peak concentration.[3][4][8] This results in more sustained plasma concentrations for Cefadroxil compared to an equivalent dose of Cefalexin.[3]
This key difference has important clinical implications. The longer half-life of Cefadroxil allows for less frequent dosing (e.g., once or twice daily) compared to Cefalexin (typically dosed three to four times daily), which can lead to improved patient compliance.[4][8]
Both drugs are not significantly metabolized in the body, which minimizes the potential for drug-drug interactions involving metabolic pathways.[10][11] Their high renal excretion necessitates dose adjustments in patients with impaired renal function.[6][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic properties of the cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacokinetic comparison of cephalexin and cefadroxil using HPLC assay procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of cefalexin pharmacokinetics and dosage adjustments in relation to renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of cefadroxil after oral administration in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Cefadroxil | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. ClinPGx [clinpgx.org]
- 11. youtube.com [youtube.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. A pharmacokinetic comparison of cefadroxil and cephalexin after administration of 250, 500 and 1000 mg solution doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Cefaclor and Cephalexin: Dosage Nomograms for Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Helexin C: A Guide for Laboratory Professionals
Note on Chemical Identity: The term "Helexin C" does not correspond to a standard chemical identifier. Our research indicates that users may be referring to Cephalexin , a widely used cephalosporin (B10832234) antibiotic. This guide will, therefore, focus on the proper disposal procedures for Cephalexin. If you are working with a different substance, it is imperative to consult its specific Safety Data Sheet (SDS) for accurate handling and disposal instructions.
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Cephalexin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Immediate Safety and Handling
Prior to initiating any disposal procedures, familiarize yourself with the necessary safety precautions to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling Cephalexin waste.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection: Chemical-resistant gloves are required.[2] Consult your institution's guidelines for selecting the appropriate glove material.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or when handling fine powders that may become airborne.[2]
-
Protective Apparel: A standard laboratory coat should be worn to protect from skin contact.[1]
Ventilation: All handling of Cephalexin waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[3][4]
Spill Management: Maintain a readily accessible spill kit. In the event of a spill, evacuate non-essential personnel, ensure adequate ventilation, and don the appropriate PPE before proceeding with cleanup.[3]
II. Step-by-Step Disposal Protocols
The correct disposal method for Cephalexin is contingent on the quantity and nature of the waste.
A. Disposal of Small Quantities and Contaminated Materials
This procedure applies to residual amounts of Cephalexin and disposables that have come into contact with the chemical (e.g., gloves, pipette tips, weigh boats).
-
Segregation: Collect all contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Labeling: The container must be explicitly marked as "Hazardous Pharmaceutical Waste" in accordance with institutional and regulatory standards.[3]
-
Storage: Store the sealed container in a secure, designated chemical waste storage area, ensuring it is segregated from incompatible materials like strong acids, alkalis, and oxidizing agents.[3]
-
Final Disposal: Arrange for collection by your institution's certified hazardous waste disposal service.[3]
B. Disposal of Bulk or Unused Cephalexin
This procedure is for larger quantities of unused or expired Cephalexin.
-
Prohibited Disposal Methods: Under no circumstances should bulk Cephalexin be discarded in the general trash or flushed down the sewer system.[3][5]
-
Original Packaging: To ensure clear identification, keep the material in its original container whenever feasible.[3]
-
Secure Storage: Store the container in a designated, secure chemical waste storage area pending disposal.
-
Professional Disposal: The disposal of bulk Cephalexin must be handled by a licensed hazardous waste management company.[3]
C. Spill Cleanup and Decontamination
-
Safety First: Evacuate and secure the affected area.[3]
-
Wear PPE: Don the full range of PPE as outlined in Section I.[3]
-
Containment & Collection: Use an appropriate absorbent material to contain the spill. Carefully collect all contaminated materials, including absorbents and disposable PPE, and place them into a sealable, labeled hazardous waste container.[3]
-
Disposal: Dispose of the sealed container through your institution's chemical waste program.[3]
III. Key Disposal Parameters
For the complete destruction of the active pharmaceutical ingredient, the following method is recommended.
| Parameter | Recommended Procedure | Rationale |
| Destruction Method | High-Temperature Incineration | Ensures complete breakdown of the active pharmaceutical ingredient. |
| Temperature | >1100°C |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Cephalexin waste.
Caption: Cephalexin Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
